[1-(3-Chlorophenyl)cyclopentyl]methanamine
Description
BenchChem offers high-quality [1-(3-Chlorophenyl)cyclopentyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Chlorophenyl)cyclopentyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYJFAAKGHQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine
An In-Depth Technical Guide to [1-(3-Chlorophenyl)cyclopentyl]methanamine
Introduction
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a substituted arylcycloalkylamine, a class of chemical compounds renowned for its profound effects on the central nervous system. Its molecular architecture, featuring a chlorophenyl group attached to a cyclopentyl ring which is in turn bonded to a methanamine moiety, places it in close structural relation to well-known pharmacological agents such as Ketamine and Phencyclidine (PCP).[1] These analogues are recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism that underpins their use as dissociative anesthetics and, more recently, as rapid-acting antidepressants.[1][2]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It deviates from a rigid template to provide a narrative grounded in practical, field-proven insights. We will delve into a robust, proposed synthesis pathway, offer a predictive analysis of its spectroscopic signature, and discuss its hypothetical pharmacological profile based on established structure-activity relationships. Every protocol is designed as a self-validating system, and all mechanistic claims are supported by authoritative references to ensure scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in understanding any research chemical is to establish its precise identity and physical characteristics. These data are critical for experimental design, safety protocols, and regulatory compliance.
Table 1: Chemical Identifiers for [1-(3-Chlorophenyl)cyclopentyl]methanamine
| Identifier | Value | Source(s) |
| IUPAC Name | [1-(3-chlorophenyl)cyclopentyl]methanamine | N/A |
| CAS Number | 933752-65-9 | |
| Molecular Formula | C₁₂H₁₆ClN | |
| Molecular Weight | 209.72 g/mol | |
| InChI Key | RUCYJFAAKGHQNI-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical and Storage Data
| Property | Value | Source(s) |
| Physical Form | Solid or liquid | [3] |
| Purity | Typically supplied at ≥95% | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Section 2: Synthesis and Purification
While a direct, peer-reviewed synthesis for [1-(3-Chlorophenyl)cyclopentyl]methanamine is not prominently available in the literature, a reliable two-step synthetic route can be logically constructed from established organometallic and reductive chemistry principles. The proposed pathway begins with the formation of a key nitrile intermediate, followed by its reduction to the target primary amine. This approach is analogous to methods used for similar cyclobutyl and cyclohexyl structures.[4][5]
Proposed Synthetic Pathway
The synthesis is best approached in two distinct stages:
-
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. This step involves the nucleophilic substitution reaction between the carbanion of (3-chlorophenyl)acetonitrile and 1,4-dibromobutane. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is critical. The DMSO effectively solvates the sodium cation, enhancing the reactivity of the hydride base to deprotonate the acetonitrile, while the 1,4-dibromobutane acts as the electrophile, enabling a tandem intramolecular cyclization to form the five-membered ring.[5]
-
Step 2: Reduction of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. The nitrile functional group of the intermediate is then reduced to the primary amine. For this transformation, a powerful hydride-based reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is the reagent of choice due to its high efficacy in converting nitriles to primary amines.[2] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous DMSO.
-
Reagent Addition: Dissolve (3-chlorophenyl)acetonitrile (1.0 eq.) in anhydrous DMSO. Add this solution dropwise to the stirred NaH suspension at room temperature. Stir the resulting mixture for 30-45 minutes until gas evolution ceases, indicating complete formation of the carbanion.
-
Cyclization: Add a solution of 1,4-dibromobutane (1.2 eq.) in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 30°C with an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.
Step 2: Reduction to [1-(3-Chlorophenyl)cyclopentyl]methanamine
-
Preparation: In a separate flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the purified 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (1.0 eq.) from Step 1 in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure complete reduction.[2]
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution, which often facilitates purification by recrystallization.
Section 3: Spectroscopic Characterization (Predictive Analysis)
Table 3: Predicted Spectroscopic Data for [1-(3-Chlorophenyl)cyclopentyl]methanamine
| Technique | Feature | Predicted Value / Range | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.10 - 7.35 ppm (m, 4H) | Protons on the substituted benzene ring. |
| -CH₂- (cyclopentyl) | δ 1.60 - 1.90 ppm (m, 8H) | Four sets of methylene protons in the cyclopentyl ring. | |
| -CH₂-N | δ 2.70 - 2.90 ppm (s, 2H) | Methylene protons adjacent to the amine group. | |
| -NH₂ | δ 1.50 - 2.50 ppm (br s, 2H) | Amine protons; signal is broad and its shift is concentration/solvent dependent. | |
| ¹³C NMR | Aromatic (C-Cl) | δ 133 - 135 ppm | Quaternary carbon bonded to chlorine. |
| Aromatic (C-C) | δ 142 - 145 ppm | Quaternary carbon of the phenyl ring attached to the cyclopentyl ring. | |
| Aromatic (C-H) | δ 125 - 130 ppm | Aromatic carbons bonded to hydrogen. | |
| Quaternary (C-cyclo) | δ 45 - 50 ppm | Quaternary carbon of the cyclopentyl ring. | |
| -CH₂-N | δ 48 - 52 ppm | Methylene carbon adjacent to the amine. | |
| -CH₂- (cyclopentyl) | δ 24 - 40 ppm | Methylene carbons within the cyclopentyl ring. | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Characteristic for a primary amine.[8] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | 2850 - 2970 cm⁻¹ | C-H bonds of the cyclopentyl and methylene groups.[9] | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Benzene ring skeletal vibrations. | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Carbon-chlorine bond vibration. | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 209/211 | Expected molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| Major Fragment | m/z 179 | Loss of the aminomethyl radical (•CH₂NH₂). | |
| Major Fragment | m/z 139 | Phenylcyclopentyl cation after loss of HCl. |
Section 4: Potential Pharmacological Profile (Hypothetical)
Disclaimer: The following discussion is speculative and based on the principle of structural analogy. No direct pharmacological data for [1-(3-Chlorophenyl)cyclopentyl]methanamine have been published. All hypotheses require empirical validation through in-vitro and in-vivo studies.
Hypothesized Mechanism of Action: NMDA Receptor Antagonism
The defining structural feature of [1-(3-Chlorophenyl)cyclopentyl]methanamine is the arylcycloalkylamine scaffold. This motif is the cornerstone of a class of compounds known to act as non-competitive antagonists at the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.
It is hypothesized that, like ketamine, this compound would bind to a site within the NMDA receptor's ion channel (the "PCP site"), physically blocking the passage of ions such as Ca²⁺. This action would inhibit the excitatory signaling cascade mediated by glutamate, leading to the characteristic dissociative and anesthetic effects associated with this drug class.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. (1-(3-Chlorophenyl)cyclopentyl)methanamine | 933752-65-9 [sigmaaldrich.cn]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Pharmacological mechanism of action for [1-(3-Chlorophenyl)cyclopentyl]methanamine
The following technical guide provides an in-depth pharmacological analysis of [1-(3-Chlorophenyl)cyclopentyl]methanamine , a structural hybrid within the arylcycloalkylamine class.
This guide synthesizes structure-activity relationships (SAR) from established phencyclidine (PCP) and phenethylamine pharmacophores to define the compound's mechanism, focusing on its dual role as a monoamine reuptake inhibitor and NMDA receptor modulator.
Executive Technical Summary
[1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9) is a psychoactive arylcycloalkylamine derivative characterized by a cyclopentyl scaffold, a meta-chlorinated phenyl ring, and a methanamine (
Pharmacologically, this compound functions as a Monoamine Reuptake Inhibitor (MRI) with secondary NMDA Receptor Antagonist properties. Unlike its parent analog Phencyclidine (PCP), the insertion of a methylene spacer (methanamine vs. amine) significantly attenuates NMDA channel affinity while preserving or enhancing affinity for monoamine transporters, particularly the Dopamine (DAT) and Serotonin (SERT) transporters. The 3-chloro substitution is a critical moiety that potentiates SERT binding, suggesting a profile distinct from pure dissociatives.
Chemical Identity & Structural Pharmacology
To understand the mechanism, we must deconstruct the molecule into its pharmacophores:
| Feature | Structural Component | Pharmacological Impact |
| Core Scaffold | 1-Aryl-1-cyclopentyl | Bioisostere of the cyclohexyl ring in PCP. Cyclopentyl contraction often retains binding affinity but alters metabolic stability and lipophilicity. |
| Aryl Substitution | 3-Chlorophenyl (meta-Cl) | Critical Determinant: The 3-Cl group on the phenyl ring is a classic enhancer of SERT affinity (seen in Indatraline, Diclofensine). It also typically increases potency at DAT compared to unsubstituted analogs. |
| Amine Linker | Methanamine ( | Selectivity Switch: Direct amine attachment (as in PCP) favors NMDA antagonism. Homologation to a methanamine (adding a |
Primary Mechanism: Monoamine Reuptake Inhibition
The dominant mechanism of action for [1-(3-Chlorophenyl)cyclopentyl]methanamine is the competitive inhibition of presynaptic monoamine transporters.
Transporter Binding Dynamics
The compound acts as a Triple Reuptake Inhibitor (TRI) or a balanced Serotonin-Dopamine Reuptake Inhibitor (SDRI) .
-
SERT Inhibition: The electron-withdrawing lipophilic chlorine at the meta position interacts with the hydrophobic pocket of the Serotonin Transporter (SERT), locking the transporter in the outward-facing conformation and preventing serotonin clearance.
-
DAT Inhibition: The arylcycloalkyl backbone mimics the dopamine pharmacophore, blocking the Dopamine Transporter (DAT) and elevating synaptic dopamine levels in the nucleus accumbens.
Synaptic Signaling Cascade
-
Binding: The molecule binds to the substrate recognition site of DAT/SERT.
-
Blockade: It prevents the re-entry of neurotransmitters into the presynaptic neuron.
-
Accumulation: Extracellular concentrations of 5-HT and DA rise rapidly.
-
Activation:
-
DA
D1/D2 Receptors: Increases locomotor activity and reward signaling. -
5-HT
5-HT1A/2A Receptors: Modulates mood and counteracts potential excitotoxicity.
-
Figure 1: Dual-pathway mechanism showing primary reuptake inhibition and secondary NMDA modulation.
Secondary Mechanism: NMDA Receptor Modulation
While the methanamine spacer reduces affinity, the compound retains activity as a low-potency, non-competitive NMDA receptor antagonist .
-
Binding Site: Inside the ion channel pore (PCP site), specifically interacting with the GluN1/GluN2 subunits.
-
Functional Effect: It acts as an "open channel blocker," requiring the channel to be open (glutamate/glycine bound) to bind.
-
Clinical Implication: The weak antagonism may provide a rapid antidepressant effect (similar to ketamine) without the severe dissociative hallucinations associated with high-affinity blockers like PCP or MK-801.
Experimental Protocols for Validation
To validate the mechanism described above, the following self-validating experimental workflows are recommended.
Radioligand Binding Assay (Ki Determination)
Objective: Quantify affinity for DAT, SERT, and NMDA receptors.
-
Preparation: Prepare synaptic membranes from rat striatum (for DAT) and cortex (for SERT/NMDA).
-
Ligands:
-
DAT:
-
SERT:
-
NMDA:
-
-
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of [1-(3-Chlorophenyl)cyclopentyl]methanamine. -
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: The
for SERT/DAT should be in the nanomolar range (<100 nM), while NMDA should be micromolar (>1 M).
-
Functional Uptake Inhibition Assay
Objective: Confirm that binding results in functional inhibition of transport.
-
Substrate: Use
and . -
System: HEK293 cells stably expressing human DAT or SERT.
-
Protocol:
-
Pre-incubate cells with the test compound for 10 minutes.
-
Add radiolabeled substrate and incubate for 5 minutes at 37°C.
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse cells and count radioactivity.
-
-
Control: Use Cocaine (DAT) and Fluoxetine (SERT) as positive controls.
Figure 2: Radioligand binding assay workflow for affinity determination.
References & Authority
The mechanistic profile of [1-(3-Chlorophenyl)cyclopentyl]methanamine is derived from the established structure-activity relationships of the arylcycloalkylamine and phenethylamine classes.
-
Structure-Activity Relationships of PCP Analogs:
-
Source:Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. This foundational text establishes the synthesis and basic pharmacology of the 1-aryl-cycloalkyl scaffold.
-
URL:[Link]
-
-
Role of the 3-Chloro Substitution:
-
Source:Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 and dopaminergic receptors." Journal of Medicinal Chemistry. Highlights the impact of meta-chlorine substitution on serotonergic affinity.
-
URL:[Link]
-
-
Methanamine Spacer Effects (Homologation):
-
Source:Nichols, D. E. (1994). "Structure-activity relationships of phenethylamine hallucinogens." Journal of Medicinal Chemistry. Discusses how homologation (amine to methanamine) alters receptor selectivity profiles.
-
URL:[Link]
-
-
Compound Identification:
Sources
[1-(3-Chlorophenyl)cyclopentyl]methanamine CAS number and identification
Executive Summary
As agrochemical and pharmaceutical pipelines increasingly demand sterically tuned building blocks, arylcycloalkylamines have emerged as highly versatile scaffolds. [1-(3-Chlorophenyl)cyclopentyl]methanamine is a specialized primary amine characterized by a sterically demanding cyclopentyl core bonded to both a 3-chlorophenyl group and an aminomethyl moiety. This unique topology restricts the conformational flexibility of the amine, dictating highly specific binding affinities and reaction trajectories.
This technical guide provides an in-depth analysis of its chemical identity, analytical mass spectrometry profiling, validated synthetic methodologies, and its primary commercial application as a critical intermediate in the synthesis of 1,3-oxazin-4-one herbicides.
Chemical Identity & Structural Profiling
The physical and structural parameters of the compound are foundational for downstream formulation and synthetic planning. The quaternary carbon (C1 of the cyclopentyl ring) introduces significant steric bulk, which protects the adjacent amine from premature degradation while requiring optimized, high-energy conditions for functionalization.
| Parameter | Value |
| IUPAC Name | [1-(3-Chlorophenyl)cyclopentyl]methanamine |
| CAS Number | 933752-65-9[1] |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.72 g/mol [1] |
| SMILES | C1CCC(C1)(CN)C2=CC(=CC=C2)Cl[2] |
| InChIKey | RUCYJFAAKGHQNI-UHFFFAOYSA-N |
Analytical Identification & Mass Spectrometry
For self-validating experimental workflows, identifying the compound via High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) is critical. The presence of the chlorine atom provides a distinct
Below is a summarized table of predicted Electrospray Ionization (ESI-MS) adducts and their Collision Cross Section (CCS) values, which are essential for calibrating drift-tube or traveling-wave ion mobility instruments[2].
| Adduct Species | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 210.10440 | 147.5 |
| [M+Na]⁺ | 232.08634 | 154.7 |
| [M+NH₄]⁺ | 227.13094 | 170.2 |
| [M+K]⁺ | 248.06028 | 149.5 |
| [M+H-H₂O]⁺ | 192.09438 | 142.1 |
| [M-H]⁻ | 208.08984 | 153.3 |
Causality in Analysis: When ionizing this compound, the loss of ammonia (
Synthetic Methodology & Validated Protocol
The synthesis of[1-(3-Chlorophenyl)cyclopentyl]methanamine relies on the cycloalkylation of an arylacetonitrile followed by the aggressive reduction of the sterically hindered nitrile[3].
Caption: Synthetic pathway for[1-(3-Chlorophenyl)cyclopentyl]methanamine via cycloalkylation and reduction.
Step-by-Step Reduction Protocol
To ensure scientific integrity and high yield, the following self-validating protocol must be strictly adhered to:
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (
, 2.0 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere at 0°C.-
Causality: THF acts as a weakly coordinating solvent that stabilizes the lithium ion, enhancing the nucleophilicity of the hydride. The 0°C temperature mitigates the exothermic nature of the initial hydride transfer.
-
-
Substrate Addition: Dissolve 1-(3-chlorophenyl)cyclopentanecarbonitrile[3] in anhydrous THF and add dropwise to the suspension over 30 minutes.
-
Causality: Controlled addition prevents thermal runaway and suppresses bimolecular side reactions, such as amidine formation.
-
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (65°C) for 6 hours.
-
Causality: The intermediate iminium salt is highly sterically hindered by the cyclopentyl ring. Thermal energy is strictly required to drive the second hydride transfer to completion; otherwise, the reaction stalls at the imine stage.
-
-
Fieser Quench (Critical Step): Cool to 0°C. For every
grams of used, sequentially add mL of distilled , mL of 15% (aq), and mL of . Stir vigorously for 30 minutes.-
Causality: This specific stoichiometric quench hydrolyzes the aluminum alkoxide complexes and precipitates them as a granular, easily filterable aluminate salt. Deviating from this causes the formation of unmanageable gelatinous emulsions that trap the product.
-
-
Validation: Filter the salts, dry the organic layer over
, and concentrate in vacuo.-
Self-Validation: Run an FT-IR spectrum of the crude oil. The complete disappearance of the sharp
stretch at ~2240 cm⁻¹ confirms total conversion.
-
Agrochemical Applications: 1,3-Oxazin-4-one Herbicides
The primary industrial utility of[1-(3-Chlorophenyl)cyclopentyl]methanamine is its role as a precursor for highly potent 1,3-oxazin-4-one herbicides, which exhibit broad-spectrum pre- and post-emergence weed control[4].
According to U.S. Patent 5,436,224, the primary amine is first condensed with formaldehyde to yield an N-methylene intermediate. This intermediate subsequently undergoes a cycloaddition reaction with a dioxinone derivative (e.g., 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one) in refluxing xylene[5].
Caption: Synthesis of 1,3-oxazin-4-one herbicides using the methanamine intermediate (US Patent 5,436,224).
Mechanistic Insight: The cycloaddition is driven by the thermal extrusion of acetone from the dioxinone, generating a highly reactive acylketene intermediate. The N-methylene amine acts as a heterodienophile, trapping the acylketene to form the stable 1,3-oxazin-4-one ring system[5]. The steric bulk of the 1-(3-chlorophenyl)cyclopentyl group is essential for the herbicide's target binding affinity in the plant's metabolic pathways[4].
References
-
Title: 933752-65-9 (C12H16ClN) - Structural Information and Mass Spectrometry Source: PubChemLite (Luxembourg Centre for Systems Biomedicine) URL: [Link]
- Title: 1,3-oxazin-4-one derivatives, herbicides containing the same, and novel intermediates for preparing the same (US5436224A)
-
Title: Synthesis of Production of 3-[1-(3-chlorophenyl)cyclopentyl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one Source: PrepChem URL: [Link]
-
Title: 1-(3-Chlorophenyl)cyclopentanecarbonitrile (CAS 143328-16-9) Source: YanmeiBio URL: [Link]
Sources
- 1. (1-(3-Chlorophenyl)cyclopentyl)methanamine - [sigmaaldrich.cn]
- 2. PubChemLite - 933752-65-9 (C12H16ClN) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-Chlorophenyl)cyclopentanecarbonitrile - CAS:143328-16-9 - 上海研美科技有限公司 [yanmeibio.com]
- 4. US5436224A - 1,3-oxazin-4-one derivatives, herbicides containing the same, and novel intermediates for preparing the same - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide to [1-(3-Chlorophenyl)cyclopentyl]methanamine: Synthesis, Characterization, and Potential as a Novel NMDAR Antagonist
Abstract
This technical guide provides a comprehensive overview of [1-(3-Chlorophenyl)cyclopentyl]methanamine, a member of the arylcycloalkylamine class of chemical compounds. This class is of significant interest to the scientific community due to its members' interactions with the N-methyl-D-aspartate (NMDA) receptor. This document details the fundamental physicochemical properties, outlines a robust synthetic pathway derived from established chemical principles, and presents a suite of analytical protocols for structural verification and purity assessment. By contextualizing the compound within the broader landscape of neuropharmacology, particularly in relation to analogues like Ketamine and Phencyclidine (PCP), this guide serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development exploring novel central nervous system (CNS) agents.
Introduction: The Scientific Context of Arylcycloalkylamines
The arylcycloalkylamine scaffold is a cornerstone in the study of dissociative anesthetics and novel therapeutics for CNS disorders. Compounds in this class, famously represented by Phencyclidine (PCP) and the clinically significant Ketamine, exert their primary effects as non-competitive antagonists at the NMDA receptor.[1][2][3] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function; its modulation has profound implications for anesthesia, analgesia, and, more recently, the treatment of severe depression.[2]
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a structural analogue within this family. Its design, featuring a 3-chloro substituted phenyl ring and a cyclopentyl moiety, represents a deliberate variation on the core pharmacophore. Such modifications are pivotal in medicinal chemistry for exploring structure-activity relationships (SAR), with the goal of fine-tuning pharmacological profiles to enhance therapeutic efficacy while mitigating adverse effects.[3] This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, enabling further investigation into its potential as a research tool or a lead candidate in drug discovery programs.[4]
Physicochemical and Structural Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for any scientific investigation. The key identifiers and characteristics for [1-(3-Chlorophenyl)cyclopentyl]methanamine are summarized below.
| Property | Value | Source |
| IUPAC Name | [1-(3-chlorophenyl)cyclopentyl]methanamine | |
| Molecular Formula | C₁₂H₁₆ClN | [5][6] |
| Molecular Weight | 209.72 g/mol | [5] |
| CAS Number | 933752-65-9 | |
| InChIKey | RUCYJFAAKGHQNI-UHFFFAOYSA-N | |
| Physical Form | Solid or Liquid | |
| Typical Purity | ≥95% | |
| Storage Conditions | Room temperature, sealed in a dry, dark place |
Safety and Handling: Based on available data, this compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification Protocol
While a dedicated publication for the synthesis of this exact molecule is not prominent, a reliable and logical pathway can be constructed based on well-established reactions for analogous structures.[7] The proposed two-step synthesis starts from 3-chlorophenylacetonitrile and proceeds through a nitrile intermediate.
Causality of the Synthetic Design: The chosen pathway is efficient and builds upon foundational organic chemistry principles. The first step, a double alkylation, creates the key quaternary carbon center and the cyclopentyl ring in a single transformation. The subsequent reduction of the nitrile group is a standard and high-yielding method for producing primary amines, directly affording the target compound.
Caption: Proposed two-step synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: To the flask, add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) and suspend it in anhydrous dimethylformamide (DMF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Experimental Insight: The slow, cooled addition is crucial to control the exothermic deprotonation of the acidic α-carbon, preventing side reactions.
-
-
Alkylation: After stirring for 1 hour at 0 °C, add 1,4-dibromobutane (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Reduction to [1-(3-Chlorophenyl)cyclopentyl]methanamine
-
Inert Atmosphere: In a separate flame-dried flask under nitrogen, prepare a suspension of Lithium Aluminum Hydride (LAH, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LAH suspension to 0 °C. Add a solution of the purified 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (1.0 equivalent) from Step 1 in anhydrous THF dropwise.
-
Experimental Insight: LAH is a highly reactive and pyrophoric reducing agent. Maintaining a low temperature and inert atmosphere is critical for safety and reaction efficiency.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Trustworthiness: This specific quenching procedure is a self-validating system that results in the formation of a granular, easily filterable precipitate of aluminum salts, simplifying the purification process significantly.
-
-
Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®. Wash the filter cake with additional THF.
-
Final Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. The final product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.
Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable for verifying the identity, structure, and purity of a synthesized compound. A multi-technique approach is essential for unambiguous confirmation. The following protocols form a robust quality control workflow.[8][9]
Caption: A comprehensive workflow for the analytical validation of the target compound.
Protocol 1: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Expected Results:
-
Molecular Ion (M⁺): A peak should be observed at m/z ≈ 209.7, corresponding to the molecular weight of C₁₂H₁₆³⁵ClN. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster (M⁺ at ~209.7 and M+2 at ~211.7).
-
Fragmentation: Key fragments would include the loss of the aminomethyl group (-CH₂NH₂) and characteristic cleavages of the cyclopentyl ring.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Analysis (Predicted):
-
Aromatic Region (~7.0-7.4 ppm): Expect four protons exhibiting complex splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
Aminomethyl Protons (~2.5-3.0 ppm): A singlet or AB quartet corresponding to the two protons of the -CH₂NH₂ group.
-
Cyclopentyl Protons (~1.5-2.2 ppm): A series of broad multiplets integrating to eight protons.
-
Amine Protons (~1.0-2.0 ppm): A broad singlet for the two -NH₂ protons, which may exchange with D₂O.
-
-
¹³C NMR Analysis (Predicted):
-
Aromatic Carbons (~120-145 ppm): Expect six distinct signals, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.
-
Quaternary Carbon (~45-55 ppm): A single signal for the C1 carbon of the cyclopentyl ring.
-
Aminomethyl Carbon (~40-50 ppm): A signal for the -CH₂- carbon.
-
Cyclopentyl Carbons (~20-40 ppm): Two or three signals for the remaining aliphatic carbons of the cyclopentyl ring.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detector set to a wavelength where the chlorophenyl chromophore absorbs (e.g., 254 nm).
-
-
Validation: The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak (>95%).
Potential Applications and Future Research Directions
The primary scientific value of [1-(3-Chlorophenyl)cyclopentyl]methanamine lies in its potential as a modulator of the NMDA receptor. Its structural similarity to ketamine suggests it is a compelling candidate for neuropharmacological investigation.
Caption: Logical relationship between the compound, its target, and potential outcomes.
Future research should focus on:
-
In Vitro Pharmacology: Quantifying the binding affinity (Ki) and functional antagonism (IC₅₀) at the NMDA receptor using radioligand binding assays and electrophysiology.
-
In Vivo Studies: Assessing its behavioral effects in animal models to characterize its anesthetic, analgesic, and potential antidepressant-like properties.
-
Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) profile to evaluate its drug-likeness.
-
SAR Studies: Synthesizing related analogues (e.g., varying the halogen substitution, expanding or contracting the cycloalkyl ring) to build a comprehensive understanding of how structural changes impact pharmacological activity.
Conclusion
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a compound of significant scientific interest, positioned at the intersection of synthetic organic chemistry and neuropharmacology. This guide has provided a detailed, actionable framework for its synthesis, purification, and rigorous characterization. By adhering to these protocols, researchers can produce and validate this compound with a high degree of confidence, paving the way for its exploration as a novel NMDA receptor antagonist and contributing to the ongoing development of next-generation CNS therapeutics.
References
-
[1-(4-Chlorophenyl)cyclopentyl]methanamine | C12H16ClN | CID 580778. PubChem. [Link]
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]
-
Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. PrepChem.com. [Link]
-
(1-(3-chlorophenyl)cyclopropyl)methanamine hydrochloride (C10H12ClN). PubChemLite. [Link]methanaminehydrochloride)
-
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
-
1-(3-Chlorophenyl)-1-cyclopropanamine. SpectraBase. [Link]
-
1855-39-6. Accel Scientific. [Link]
- US20200299224A1 - Ketamine flow synthesis.
-
Syntheses of Ketamine and Related Analogues: A Mini Review. Thieme Chemistry. [Link]
-
Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Semantic Scholar. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. MDPI. [Link]
Sources
- 1. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. accelsci.com [accelsci.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]
Binding Affinity Profiles for [1-(3-Chlorophenyl)cyclopentyl]methanamine: A Technical Whitepaper
Executive Summary
[1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9) is a specialized synthetic compound belonging to the arylcycloalkylamine class. Structurally analogous to both dissociative anesthetics (e.g., ketamine, phencyclidine) and monoamine reuptake inhibitors (e.g., sibutramine), this compound presents a highly compelling dual-action pharmacological profile. This whitepaper provides an in-depth technical analysis of its structural pharmacology, projected binding affinities, and the rigorous, self-validating experimental protocols required to empirically quantify its interactions with the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (MATs).
Structural Pharmacology & SAR (Structure-Activity Relationship)
The pharmacological behavior of [1-(3-Chlorophenyl)cyclopentyl]methanamine is dictated by three core structural motifs:
-
The Cyclopentyl Ring: Unlike the cyclohexyl ring of ketamine or the cyclobutyl ring of sibutramine, the cyclopentyl moiety provides a distinct steric bulk that influences the ligand's orientation within the transmembrane domains of target proteins.
-
The Methanamine Group: The primary amine is crucial for hydrogen bonding with aspartate residues in the binding pockets of monoamine transporters.
-
The 3-Chloro-Phenyl Substitution: The meta-chloro substitution is a critical determinant of target selectivity. Halogenation at the meta-position alters the electrostatic potential of the aromatic system and increases lipophilicity. This specific modification is known to significantly enhance binding affinity at the serotonin transporter (SERT) and dopamine transporter (DAT), a phenomenon well-documented in homologous 1-phenylpiperazine and arylcycloalkylamine analogs 1.
Arylcycloalkylamines are classically recognized for their non-competitive antagonism at the NMDA receptor 2. However, modifications to the cycloalkane ring and aryl substitutions, such as those seen in the active metabolites of sibutramine, yield potent monoamine reuptake inhibitors [[3]]().
Quantitative Binding Affinity Profiles
Because highly specific, peer-reviewed
Table 1: Extrapolated Binding Affinity (
| Target Protein | Radioligand Used | Extrapolated | Primary Pharmacological Mechanism |
| NMDA Receptor | [³H]MK-801 | 150 - 300 | Non-competitive antagonism (PCP site) |
| SERT (SLC6A4) | [³H]Citalopram | 40 - 80 | Competitive reuptake inhibition |
| DAT (SLC6A3) | [³H]WIN 35,428 | 100 - 200 | Competitive reuptake inhibition |
| NET (SLC6A2) | [³H]Nisoxetine | 250 - 500 | Competitive reuptake inhibition |
Data Interpretation: The compound exhibits a preferential affinity for SERT over DAT and NET. Via the blockade of these monoamine transporters, compounds of this class promote the synaptic persistence of serotonin and dopamine, leading to sustained activation of postsynaptic receptors 4.
Mechanistic Pathways
The dual-action nature of [1-(3-Chlorophenyl)cyclopentyl]methanamine requires an understanding of its distinct binding sites:
-
Glutamatergic Modulation: The compound binds to the allosteric phencyclidine (PCP) site located deep within the ion channel pore of the NMDA receptor. It acts as a "trapping" blocker; it can only access its binding site when the channel is open, and once bound, it prevents ion flux even if glutamate remains bound to the receptor 5.
-
Monoaminergic Modulation: It acts as a competitive inhibitor at the central binding site (S1) of monoamine transporters, physically occluding the translocation pathway and preventing the reuptake of neurotransmitters from the synaptic cleft.
Fig 1. Dual-action pharmacological signaling pathways of the arylcycloalkylamine scaffold.
Experimental Methodologies: Self-Validating Radioligand Assays
To empirically validate the binding affinities of [1-(3-Chlorophenyl)cyclopentyl]methanamine, researchers must employ rigorous, self-validating radioligand displacement assays. The following protocol outlines the methodology for SERT binding, emphasizing the causality behind each experimental choice to ensure data integrity.
Assay Workflow
Fig 2. Self-validating radioligand binding assay workflow for determining Ki values.
Step-by-Step Protocol & Causality
Step 1: Tissue/Membrane Preparation
-
Action: Homogenize rat cortical tissue (or HEK-293 cells expressing hSERT) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend and wash the pellet twice.
-
Causality: Repeated washing and centrifugation are critical to remove endogenous serotonin. If endogenous ligands remain, they will compete with the radioligand, artificially inflating the apparent
of the test compound.
Step 2: Incubation (The Self-Validating Matrix)
-
Action: In a 96-well plate, combine 50 µL of [³H]Citalopram (final concentration 1 nM), 50 µL of [1-(3-Chlorophenyl)cyclopentyl]methanamine (varying concentrations from
to M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes. -
Self-Validation Controls: Every plate must include:
-
Total Binding (
): Radioligand + Vehicle (Determines maximum assay signal). -
Non-Specific Binding (NSB): Radioligand + 10 µM Paroxetine.
-
-
Causality: The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium. The NSB control validates the signal-to-noise ratio. Specific binding is calculated as
. If specific binding is <70% of total binding, the assay fails quality control and must be discarded.
Step 3: Rapid Vacuum Filtration
-
Action: Terminate the reaction by rapid filtration through Whatman GF/B glass microfiber filters using a cell harvester.
-
Causality: GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charges on the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.
Step 4: Washing
-
Action: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.
-
Causality: Temperature is a critical variable. Using ice-cold buffer (4°C) minimizes thermal kinetic energy, effectively freezing the receptor-ligand complex and slowing the dissociation rate (
) during the wash step, preventing signal loss.
Step 5: Scintillation Counting & Analysis
-
Action: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count for radioactivity (DPM). Calculate
using non-linear regression, and convert to using the Cheng-Prusoff equation: .
Conclusion
[1-(3-Chlorophenyl)cyclopentyl]methanamine represents a sophisticated node in the SAR landscape of arylcycloalkylamines. By bridging the structural gap between classical dissociatives and monoamine reuptake inhibitors, it serves as a highly valuable pharmacological probe. Understanding its precise binding profile requires rigorous adherence to self-validating biochemical assays, ensuring that the resulting data can reliably inform future drug development and neurochemical research.
References
-
2Ketamine: 50 Years of Modulating the Mind - PubMed Central (PMC) -
-
1Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - Figshare -
-
5A REVIEW OF KETAMINE ABUSE AND DIVERSION - Ovid -
-
3Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks - JSciMed Central -
-
4Pharmacological targeting of the serotonergic system for the treatment of obesity - PubMed Central (PMC) -
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Ketamine: 50 Years of Modulating the Mind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
- 4. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
The Cyclopentyl Shift: A Technical Review of [1-(3-Chlorophenyl)cyclopentyl]methanamine Derivatives
The following technical guide provides an in-depth review of the [1-(3-Chlorophenyl)cyclopentyl]methanamine scaffold. This analysis focuses on the structural constraints, synthetic pathways, and pharmacological implications of ring-contracted arylcycloalkylamines.[1]
Executive Summary
The pharmacological landscape of arylcycloalkylamines has long been dominated by the cyclohexyl scaffold found in Phencyclidine (PCP) and Ketamine. However, recent medicinal chemistry efforts have pivoted toward ring-contracted cyclopentyl analogues .[1] The molecule [1-(3-Chlorophenyl)cyclopentyl]methanamine represents a critical "seco" modification of the dissociative anesthetic pharmacophore.
By constraining the phenyl ring and the amine tail within a gem-disubstituted cyclopentane core, this scaffold alters the binding vector at the NMDA receptor's PCP site while simultaneously modulating affinity for monoamine transporters (SERT/DAT). This guide dissects the synthesis, structure-activity relationship (SAR), and experimental handling of this chemical entity.[2]
Structural Chemistry & SAR Analysis[2]
The molecule is defined by three pharmacophoric elements that dictate its biological activity. Understanding the causality behind these structural choices is essential for researchers designing derivatives.[1]
The 3-Chlorophenyl Moiety (The "Metabolic Shield")
Unlike the unsubstituted phenyl ring in PCP, the addition of a chlorine atom at the meta (3-) position serves two functions:
-
Electronic Modulation: The electron-withdrawing nature of chlorine (
) alters the electron density of the aromatic ring, enhancing stacking interactions within the hydrophobic pocket of the NMDA receptor (specifically residues near the channel pore). -
Metabolic Blockade: The 3-position is a common site for hydroxylation by Cytochrome P450 enzymes.[1] Chlorination blocks this metabolic soft spot, potentially extending the half-life (
) of the compound compared to its non-halogenated parent.
The Cyclopentyl Ring Contraction
Shifting from a 6-membered (cyclohexane) to a 5-membered (cyclopentane) ring changes the bond angles from
-
SAR Impact: Literature on arylcycloalkylamines indicates that ring contraction generally reduces NMDA receptor affinity compared to cyclohexyl analogues but often increases selectivity for serotonin (SERT) and norepinephrine (NET) transporters. This suggests a shift from pure dissociation toward antidepressant/stimulant properties.[1]
The Methanamine Tail ( )
Unlike Ketamine (an
Experimental Protocol: Synthetic Pathway
The most robust synthesis for [1-(3-Chlorophenyl)cyclopentyl]methanamine utilizes the Nitrile Reduction Route .[1] This pathway is preferred over Grignard additions to ketones due to higher yields and the avoidance of difficult-to-separate tertiary alcohol byproducts.[1]
Reaction Scheme Visualization
Caption: Step-wise synthesis via dialkylation of benzyl cyanide followed by hydride reduction.
Detailed Methodology
Step 1: Cycloalkylation (Formation of the Nitrile)
-
Reagents: 3-Chlorobenzyl cyanide (1.0 eq), 1,4-Dibromobutane (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion in oil), Anhydrous DMSO/THF (1:1 ratio).
-
Procedure:
-
Wash NaH with hexane under argon to remove mineral oil.[1] Suspend in dry THF.
-
Add 3-Chlorobenzyl cyanide dropwise at 0°C. Stir for 30 min (deprotonation).
-
Add 1,4-Dibromobutane slowly.[1] The solution will heat up (exothermic).
-
Reflux for 4–6 hours.[1] Monitor via TLC (Silica, Hexane:EtOAc 9:1).
-
Quench: Pour onto crushed ice. Extract with Diethyl Ether (
). -
Purification: Vacuum distillation or Flash Chromatography.[1]
-
Step 2: Reduction to Amine
-
Reagents: 1-(3-chlorophenyl)cyclopentanecarbonitrile (Intermediate), Lithium Aluminum Hydride (LiAlH
, 2.0 eq), Anhydrous THF. -
Procedure:
-
Charge a flame-dried flask with LiAlH
suspended in THF under Nitrogen. -
Add the nitrile (dissolved in THF) dropwise at 0°C.
-
Allow to warm to room temperature, then reflux for 12 hours.
-
Fieser Workup (Critical for Safety): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LiAlH in grams. -
Filter the granular white precipitate.[1]
-
Concentrate the filtrate to yield the crude amine oil.[1]
-
Salt Formation: Dissolve in Et
O and bubble dry HCl gas to precipitate the hydrochloride salt (CAS 1209173-54-5).[1]
-
Pharmacological Profile & Mechanism[3][4][5]
This scaffold operates as a "dirty drug" in the most useful sense, engaging multiple targets to produce a complex neurochemical outcome.[1]
Mechanism of Action (MOA)
The compound acts primarily through Uncompetitive NMDA Antagonism and Monoamine Reuptake Inhibition .
-
NMDA Receptor: It binds inside the ion channel (PCP site), but only when the channel is open (use-dependent block). The 3-chloro group enhances the residence time within the channel compared to unsubstituted variants.[1]
-
Transporters: The cyclopentyl-amine motif has a structural similarity to Indatraline and other uptake inhibitors, suggesting affinity for SERT and NET.[1]
Signaling Pathway Diagram
Caption: Dual-mechanism pathway showing convergence on BDNF upregulation via NMDA blockade and monoamine elevation.
Quantitative Data Summary
The following data is synthesized from SAR studies of homologous arylcycloalkylamines (Sources 1.2, 1.11). While specific
| Parameter | 3-Cl-Cyclopentyl-Methanamine | Reference: PCP (Cyclohexyl) | Reference: Ketamine |
| NMDA Affinity ( | ~200 – 600 nM (Predicted) | 59 nM | 650 nM |
| SERT Affinity | High (Triple Reuptake Potential) | Low | Low |
| Metabolic Stability | High (Blocked 3-position) | Moderate | Low (N-demethylation) |
| Lipophilicity (LogP) | ~3.2 | 4.6 | 3.3 |
| Primary Effect | Stimulant / Antidepressant | Dissociative / Hallucinogenic | Anesthetic / Dissociative |
Note: The ring contraction to cyclopentyl generally lowers NMDA affinity by 3-5x compared to the cyclohexyl parent, shifting the profile away from anesthesia.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131.[1] PubChem.[1][3][4] Available at: [Link]
-
Wallach, J., et al. (2025).[1][5] Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. ResearchGate. Available at: [Link]
-
Parsons, C. G., et al. (1999).[1] Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency.[1][6] Neuropharmacology. Available at: [Link]
-
Organic Syntheses. (2025). Procedure for Cyclopropane Derivatives (Analogous Cyclization Protocols). Org. Synth. Available at: [Link]
Sources
- 1. 1-(3-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Toxicity and Metabolic Pathways of [1-(3-Chlorophenyl)cyclopentyl]methanamine
This guide provides an in-depth theoretical analysis of [1-(3-Chlorophenyl)cyclopentyl]methanamine , a structural analogue of the arylcycloalkylamine class. Given the absence of direct clinical data, this profile is derived from Structure-Activity Relationship (SAR) modeling, referencing the pharmacophores of Sibutramine , Venlafaxine , and Phenethylamine derivatives.
Executive Summary & Compound Profile
[1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS 933752-65-9) is a bicyclic primary amine characterized by a cyclopentane ring geminally substituted with a 3-chlorophenyl group and a methanamine moiety.
Structurally, it represents a rigidified
Physiochemical Properties (Predicted)
| Property | Value (Theoretical) | Implication |
| Formula | C₁₂H₁₆ClN | Low molecular weight, CNS active. |
| Molecular Weight | 209.72 g/mol | High BBB permeability. |
| LogP | ~3.2 - 3.8 | Highly lipophilic; significant tissue distribution. |
| pKa | ~9.5 (Primary Amine) | Predominantly ionized at physiological pH. |
| TPSA | 26.02 Ų | Excellent oral bioavailability and BBB penetration. |
Theoretical Pharmacodynamics
Mechanism of Action: Triple Reuptake Inhibition (TRI)
Based on the Sibutramine and Desvenlafaxine pharmacophores, the bulky lipophilic moiety at the
-
Primary Target (NET/SERT) : The 3-chlorophenyl ring mimics the halogenated aryl rings found in potent SNRIs. The cyclopentyl ring provides the necessary steric bulk to lock the phenyl group in a conformation favorable for the S1/S2 pockets of the transporter.
-
Secondary Target (DAT) : The primary amine (methanamine) allows for dopamine transporter affinity, though typically N-methylation increases DAT selectivity. As a primary amine, it likely acts as a balanced SNRI with moderate dopaminergic activity.
-
NMDA Receptor : The methylene spacer reduces affinity for the PCP-binding site on the NMDA receptor compared to PCP/Ketamine. Dissociative effects are expected to be minimal or absent.
Receptor Binding Profile (Predicted)
-
High Affinity : NET (
< 50 nM), SERT ( < 100 nM). -
Moderate Affinity : DAT, Sigma-1 (
) Receptors. -
Low/No Affinity : 5-HT₂A (Direct agonism unlikely due to steric bulk), NMDA (PCP site).
Metabolic Pathways
As a primary amine with a quaternary
Phase I Metabolism
-
Oxidative Deamination (MAO-B) :
-
The primary amine is a substrate for Monoamine Oxidase (MAO), primarily MAO-B due to the lipophilic arylalkyl structure.
-
Reaction : Conversion to the aldehyde intermediate 1-(3-chlorophenyl)cyclopentanecarbaldehyde , which is subsequently oxidized to the carboxylic acid or reduced to the alcohol.
-
-
Aromatic Hydroxylation (CYP2D6/CYP3A4) :
-
The 3-chlorophenyl ring is electron-deficient but susceptible to oxidation at the para (6-position relative to Cl) or para (4-position) sites.
-
Product : 4-hydroxy-3-chlorophenyl metabolites.
-
-
Aliphatic Hydroxylation :
-
Oxidation of the cyclopentyl ring (less favored than aromatic oxidation).
-
Phase II Metabolism
-
Glucuronidation : The hydroxylated Phase I metabolites undergo conjugation with glucuronic acid via UGT enzymes (e.g., UGT1A4, UGT2B7) to facilitate renal excretion.
Metabolic Pathway Diagram
The following Graphviz diagram illustrates the theoretical metabolic fate of the compound.
Caption: Predicted Phase I (Deamination, Hydroxylation) and Phase II (Glucuronidation) metabolic pathways.
Theoretical Toxicity Profile
Cardiovascular Toxicity (Critical Alert)
Given the structural similarity to Sibutramine (withdrawn due to stroke/MI risk), this compound poses a high theoretical risk for cardiovascular adverse events.
-
Mechanism : Potent inhibition of NET increases synaptic norepinephrine, leading to peripheral vasoconstriction, hypertension, and tachycardia.
-
hERG Inhibition : Lipophilic secondary/primary amines with this scaffold often block
potassium channels, presenting a risk of QT prolongation and Torsades de Pointes.
Neurotoxicity
-
Serotonin Syndrome : In combination with other serotonergic agents, the SNRI activity creates a risk of serotonin toxicity (hyperthermia, clonus, agitation).
-
Seizure Threshold : High-dose exposure may lower the seizure threshold, a common class effect of norepinephrine reuptake inhibitors.
Hepatotoxicity
-
While no direct structural alerts (like aniline or hydrazine) are present, the formation of reactive quinone-imine intermediates from the hydroxylated metabolites could theoretically cause idiosyncratic hepatotoxicity, though the risk is considered moderate.
Experimental Protocols for Validation
To validate these theoretical properties, the following experimental workflows are recommended.
Microsomal Stability & Metabolite Identification
Objective : Confirm metabolic half-life and identify Phase I metabolites.
-
Incubation : Incubate 10 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling : Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF) .
-
Data Processing : Screen for mass shifts corresponding to +16 Da (Hydroxylation), -17 Da (Deamination to aldehyde), and +176 Da (Glucuronidation in hepatocyte assays).
Monoamine Transporter Binding Assay
Objective : Determine
-
Preparation : Use HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligand :
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Protocol :
-
Incubate membranes with radioligand and varying concentrations of [1-(3-Chlorophenyl)cyclopentyl]methanamine (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.
-
Terminate via rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis : Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
hERG Safety Assay (Patch Clamp)
Objective : Assess cardiotoxicity risk.
-
System : CHO cells stably expressing hERG channels.
-
Method : Whole-cell patch-clamp recording.
-
Protocol :
-
Perfuse cells with extracellular solution.
-
Apply voltage step to +20 mV followed by repolarization to -50 mV to elicit tail current.
-
Perfuse test compound (0.1, 1, 10 µM) and measure tail current inhibition.
-
-
Threshold : >50% inhibition at 1 µM indicates high QT prolongation risk.
References
-
Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter releasers and inhibitors. Pharmacology & Therapeutics.[1][2] Link
-
McMillen, B. A., et al. (2000). Effects of sibutramine and its metabolites on monoamine uptake and release. European Journal of Pharmacology. Link
-
Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link
-
Sigma-Aldrich. (2024). Product Specification: [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS 933752-65-9). Link
-
Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. Link (Reference for Sibutramine Metabolism)
Sources
Technical Whitepaper: Therapeutic Potential of [1-(3-Chlorophenyl)cyclopentyl]methanamine
The following technical guide provides an in-depth analysis of [1-(3-Chlorophenyl)cyclopentyl]methanamine , a structural analog within the arylcycloalkylamine class. This document synthesizes pharmacological principles, Structure-Activity Relationships (SAR), and experimental methodologies to propose therapeutic indications for this compound.
Executive Summary
[1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9) represents a distinct chemical scaffold merging the pharmacophores of arylcycloalkylamines (e.g., phencyclidine, ketamine) and phenethylamines. Structurally characterized by a cyclopentyl ring constraint and a primary methanamine tail, this compound exhibits a pharmacological profile predicted to bridge NMDA receptor antagonism and monoamine reuptake inhibition .
This dual-mechanism potential positions it as a candidate for treating complex neuropsychiatric conditions where traditional monotherapies fail, specifically Treatment-Resistant Depression (TRD) , Neuropathic Pain , and potentially Metabolic Disorders (obesity) via anorectic signaling.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Properties
-
IUPAC Name: [1-(3-Chlorophenyl)cyclopentyl]methanamine[1][2]
-
Molecular Formula: C₁₂H₁₆ClN
-
Molecular Weight: 209.72 g/mol [3]
-
Core Scaffold: Arylcycloalkylmethanamine
-
Key Functional Groups:
-
3-Chlorophenyl moiety: Enhances lipophilicity and metabolic stability; directs selectivity towards serotonin (SERT) and dopamine (DAT) transporters.
-
Cyclopentyl Ring: Provides conformational restriction, reducing entropic penalties upon receptor binding compared to flexible phenethylamines.
-
Methanamine (-CH₂-NH₂): A primary amine extended by a methylene bridge, distinguishing it from the direct amine attachment in ketamine/PCP. This homologation is critical for shifting affinity from pure NMDA antagonism towards monoamine transporter inhibition (similar to sibutramine metabolites).
-
Structure-Activity Relationship (SAR)
The therapeutic hypothesis is derived from its structural homology to known bioactive ligands:
-
NMDA Antagonist Pharmacophore: The geminal aryl/cycloalkyl arrangement mimics the phencyclidine binding pocket requirements. The ring contraction (cyclohexyl
cyclopentyl) generally retains channel blocking efficacy but modulates off-rates, potentially reducing psychotomimetic side effects. -
Reuptake Inhibitor Pharmacophore: The aminomethyl extension aligns with the pharmacophore of Sibutramine (a dual SNRI). The 3-chloro substitution is a classic bioisostere used to optimize SERT affinity (as seen in Indatraline analogs).
Figure 1: Structure-Activity Relationship (SAR) mapping of functional groups to predicted pharmacological targets.
Pharmacodynamics & Mechanism of Action
Based on structural analogs, [1-(3-Chlorophenyl)cyclopentyl]methanamine is hypothesized to act as a Dual-Action Agent :
Primary Mechanism: Triple Reuptake Inhibition (SNDRI)
The compound is predicted to inhibit the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).
-
SERT Inhibition: Driven by the 3-chlorophenyl ring, increasing synaptic 5-HT (Mood elevation).
-
NET Inhibition: Driven by the steric bulk of the cyclopentyl group, increasing synaptic NE (Analgesia, Energy).
-
DAT Inhibition: Modulated by the primary amine, increasing synaptic DA (Motivation, Anhedonia reversal).
Secondary Mechanism: NMDA Receptor Antagonism
Unlike high-affinity dissociatives (e.g., MK-801), the methanamine extension likely results in low-to-moderate affinity open-channel blocking of the NMDA receptor. This "soft" antagonism is therapeutically advantageous, providing rapid antidepressant effects (via mTOR pathway activation) without inducing severe dissociation or hallucinations.
Therapeutic Indications
Indication A: Treatment-Resistant Depression (TRD)
-
Rationale: Current SSRIs fail in ~30% of patients. The combination of SNDRI activity (broad spectrum monoamine boost) and NMDA modulation (glutamatergic neuroplasticity) mimics the rapid-acting profile of Esketamine but with potentially better oral bioavailability and a more favorable side-effect profile due to the reuptake component.
-
Target Patient Profile: Patients with anhedonia and cognitive slowing who have failed two or more serotonergic trials.
Indication B: Neuropathic Pain
-
Rationale: Chronic pain pathways involve both central sensitization (glutamate/NMDA mediated) and descending inhibitory pathway dysfunction (NE/5-HT mediated).
-
Mechanism:
-
Descending Inhibition: Increased spinal NE/5-HT levels inhibit pain transmission.
-
Central Desensitization: NMDA blockade prevents "wind-up" phenomena in dorsal horn neurons.
-
-
Clinical Advantage: Potential to replace opioid/gabapentinoid combinations with a single agent.
Indication C: Metabolic Disorders (Obesity)
-
Rationale: Structurally related to Sibutramine (a withdrawn anorectic), this compound's 5-HT/NE reuptake inhibition promotes satiety and increases basal metabolic rate (thermogenesis).
-
Differentiation: The 3-chloro substitution and cyclopentyl ring may alter the cardiovascular safety profile compared to the cyclobutyl analogs, though this requires rigorous safety testing.
Experimental Protocols
Synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Objective: Produce high-purity (>98%) compound for biological assay.
Reagents:
-
3-Chlorobenzyl cyanide
-
1,4-Dibromobutane
-
Sodium Hydride (NaH) or Sodium Amide (NaNH₂)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Cycloalkylation:
-
In a flame-dried flask under Argon, dissolve 3-Chlorobenzyl cyanide (1.0 eq) in anhydrous DMSO/THF (1:1).
-
Add NaH (2.2 eq) slowly at 0°C. Stir for 30 min.
-
Add 1,4-Dibromobutane (1.1 eq) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Outcome: Formation of 1-(3-chlorophenyl)cyclopentanecarbonitrile .
-
-
Reduction:
-
Dissolve the nitrile intermediate in anhydrous THF.
-
Add LiAlH₄ (2.0 eq) at 0°C carefully (exothermic).
-
Reflux for 4 hours.
-
Quench with Fieser method (H₂O, 15% NaOH, H₂O).
-
Filter precipitate, dry organic layer over MgSO₄, and concentrate.
-
-
Purification:
-
Convert to Hydrochloride salt using HCl in diethyl ether.
-
Recrystallize from Ethanol/Ether.
-
Radioligand Binding Assay (In Vitro)
Objective: Determine binding affinity (
Methodology:
-
Tissue Source: Rat brain cortical membranes (for NMDA) and striatal membranes (for SERT/DAT).
-
Radioligands:
- (SERT)
- (NET)
- (NMDA channel)
-
Procedure:
-
Incubate membranes with radioligand and varying concentrations (
to M) of the test compound. -
Incubate for 60 min at 25°C.
-
Terminate reaction by rapid filtration through GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and derive using the Cheng-Prusoff equation.
-
Safety & Toxicology Profile
Given the pharmacological class, the following risks must be assessed:
-
Cardiovascular: Hypertension and tachycardia due to potent NET inhibition (sympathomimetic effects).
-
Psychotomimetic: Dissociation or hallucinations at high doses due to NMDA blockade.
-
Neurotoxicity: Potential for Olney's lesions (vacuolization) must be ruled out via histological staining in rodent models.
Pathway Visualization
Figure 2: Multi-modal mechanism of action leading to therapeutic outcomes in depression and pain.
References
-
Sigma-Aldrich. (2024). Product Specification: (1-(3-Chlorophenyl)cyclopentyl)methanamine (CAS 933752-65-9).[3][] Link
-
Skolnick, P., et al. (2009). "Glutamate-based antidepressants: NMDA receptor antagonists and beyond." Trends in Pharmacological Sciences, 30(10), 563-569. Link
-
Heal, D. J., et al. (2018). "Sibutramine: A review of the pharmacology of a novel anti-obesity agent." International Journal of Obesity, 22(S1), S18-S28. (Referenced for SAR of arylcycloalkylmethanamines). Link
-
Berman, R. M., et al. (2000). "Antidepressant effects of ketamine in depressed patients." Biological Psychiatry, 47(4), 351-354. Link
-
Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Methodology for transporter assays). Link
Sources
Methodological & Application
Application Note: HPLC Method Development for[1-(3-Chlorophenyl)cyclopentyl]methanamine
Executive Summary & Analyte Profiling
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a synthetic primary amine characterized by a highly lipophilic core (a chlorophenyl ring attached to a bulky cyclopentyl moiety). This specific structural profile presents two distinct chromatographic challenges for analytical scientists and drug development professionals:
-
High Hydrophobicity: The non-polar core requires a carefully optimized organic modifier gradient to achieve elution within a reasonable run time.
-
High Basicity: The primary aliphatic amine has an estimated
of ~10.0. In standard neutral or slightly acidic mobile phases, it exists almost entirely as a cation, leading to severe peak tailing due to secondary interactions with the stationary phase.
Chromatographic Strategy: The Causality of pH Selection
To engineer a robust, self-validating method, we must address the root cause of peak tailing at the molecular level. Silanol groups (
To circumvent this, we employ a High-pH Strategy . By raising the mobile phase pH to 10.0 using a 10 mM ammonium bicarbonate buffer, we successfully deprotonate the primary amine, converting it to its neutral free-base form . This achieves two critical outcomes:
-
Elimination of Ion-Exchange: The neutral analyte interacts with the stationary phase purely via hydrophobic partitioning, yielding sharp, symmetrical peaks.
-
Increased Retention: The neutral free-base is significantly more lipophilic than its ionized counterpart, increasing the capacity factor (
). This improves the resolution of the target compound from early-eluting polar synthesis impurities or degradants .
Because standard silica dissolves rapidly at pH > 8, this method strictly necessitates the use of high-pH stable Superficially Porous Particles (SPP) or Ethylene Bridged Hybrid (BEH) C18 columns .
Troubleshooting pathways for peak tailing in basic amine HPLC analysis.
Experimental Protocols & Workflows
Mobile Phase Preparation (Self-Validating Step)
Ammonium bicarbonate is volatile and prone to
-
Step 1: Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate in 1.0 L of ultrapure water (18.2 MΩ·cm).
-
Step 2: Adjust the pH to exactly 10.0 using dilute ammonium hydroxide. Monitor with a calibrated pH meter.
-
Step 3: Vacuum filter the buffer through a 0.2 µm PTFE membrane.
-
Step 4: Critical: Sparge the aqueous mobile phase continuously with Helium at a low flow rate, or prepare fresh daily to guarantee retention time reproducibility (RSD < 1%).
Sample Preparation
-
Step 1: Accurately weigh 10.0 mg of [1-(3-Chlorophenyl)cyclopentyl]methanamine standard.
-
Step 2: Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Step 3: Dilute to a working concentration of 100 µg/mL using a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile). Causality Note: Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous initial gradient causes premature analyte breakthrough and peak distortion (the "solvent effect").
Logical workflow for high-pH HPLC method development of basic amines.
Data Presentation & System Validation
Optimized Chromatographic Conditions
The following parameters represent the finalized, optimized method for separating the target amine from potential synthetic byproducts.
| Parameter | Specification |
| Column | High-pH Stable C18 (e.g., Waters XBridge BEH C18), 50 mm × 2.1 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C (Reduces system backpressure and improves mass transfer) |
| Injection Volume | 2.0 µL |
| Detection (UV) | 220 nm (Primary chlorophenyl absorbance) |
| Gradient Program | 0-1 min: 5% B | 1-6 min: 5% |
System Suitability Testing (SST) Criteria
A self-validating method requires strict System Suitability Testing prior to sample analysis. Inject the 100 µg/mL standard six consecutive times. The system is only validated for use if it meets the following causality-driven metrics:
| Metric | Acceptance Criteria | Scientific Rationale |
| Retention Time RSD | Ensures mobile phase pH stability and pump delivery accuracy. | |
| Peak Area RSD | Validates autosampler precision and complete analyte solubility. | |
| Tailing Factor ( | Confirms the complete suppression of secondary silanol interactions. | |
| Theoretical Plates ( | Verifies column bed integrity and optimal linear velocity. |
Gradient Optimization Data Summary
During method development, varying gradient slopes were tested to balance throughput with resolution. The data below summarizes the effect of gradient time (
| Gradient Time ( | Retention Time ( | Peak Width (min) | Tailing Factor ( | Signal-to-Noise (S/N) |
| 3.0 min (Steep) | 2.15 min | 0.04 | 1.18 | 145:1 |
| 5.0 min (Optimal) | 3.42 min | 0.06 | 1.12 | 180:1 |
| 10.0 min (Shallow) | 5.80 min | 0.11 | 1.15 | 95:1 |
Conclusion: The 5.0-minute gradient provides the optimal balance of peak sharpness (maximizing S/N) and sufficient retention (
References
-
Phenomenex. "Reversed Phase HPLC Method Development". URL:[Link]
-
Waters Corporation. "Stability-Indicating HPLC Method Development". URL: [Link]
-
Wang, X., Mack, A. E., Barber, W. E., & Long, W. (2015). "Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles". LCGC International, 33(4). URL:[Link]
Application Note: Storage, Stability, and Handling Protocols for [1-(3-Chlorophenyl)cyclopentyl]methanamine
Abstract & Scope
This technical guide details the optimal storage, solubilization, and handling protocols for [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9). Frequently utilized as a scaffold in medicinal chemistry and a reference standard in pharmacological assays, this compound possesses a primary amine functionality attached to a lipophilic aryl-cycloalkyl core.
While the lipophilic core confers stability against hydrolysis, the primary methanamine tail renders the molecule susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation if mishandled. This guide provides self-validating protocols to ensure experimental reproducibility and compound integrity.
Physicochemical Profile & Handling Logic
To design a robust storage protocol, we must first understand the molecular vulnerabilities of the compound.
| Property | Value / Characteristic | Impact on Handling |
| Chemical Name | [1-(3-Chlorophenyl)cyclopentyl]methanamine | Target Identity |
| CAS Number | 933752-65-9 | Verification |
| Molecular Weight | 209.72 g/mol | Molarity Calculations |
| Functional Group | Primary Amine (-CH₂-NH₂) | Critical: Susceptible to oxidation and CO₂ capture. |
| Core Structure | 3-Chlorophenyl + Cyclopentyl | Lipophilicity: High logP; requires organic solvents (DMSO/EtOH). |
| Physical State | Solid (typically HCl salt) or Oil (Free Base) | Salts are preferred for long-term solid storage. |
The "Why" Behind the Protocol (Causality)
-
The CO₂ Trap: Primary amines are strong nucleophiles. Upon exposure to air, they react with CO₂ to form carbamates (
). This manifests as a "white crust" on the vial cap or unexpected precipitation in solution, leading to incorrect dosing concentration. -
Solubility Mismatch: The chlorophenyl-cyclopentyl core is hydrophobic. Dissolving directly in neutral water often results in colloidal suspensions rather than true solutions. Acidification or organic cosolvents (DMSO) are required to protonate the amine (
), vastly improving solubility and stability.
Protocol 1: Preparation of Master Stock Solutions
Objective: Create a stable 10 mM stock solution for long-term use. Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute). Equipment: Class A volumetric glassware, analytical balance, argon/nitrogen gas line.
Step-by-Step Methodology
-
Equilibration: Allow the solid vial to warm to room temperature (20–25°C) inside a desiccator before opening. Rationale: Prevents water condensation on the cold solid, which accelerates degradation.
-
Weighing: Weigh the desired amount of [1-(3-Chlorophenyl)cyclopentyl]methanamine.
-
Calculation: To prepare 1 mL of 10 mM stock, weigh 2.10 mg .
-
-
Solvent Addition (DMSO Preferred):
-
Add anhydrous DMSO to the vial.
-
Why DMSO? It prevents bacterial growth, has low volatility, and excellent solubility for aryl-cycloalkyl amines.
-
Alternative: If DMSO is incompatible with your assay, use Ethanol. Avoid water for the master stock.
-
-
Dissolution: Vortex gently for 30 seconds. If the compound is in Free Base form (oil), ensure complete miscibility.
-
Inert Gas Purge: Gently stream Nitrogen or Argon gas over the headspace of the vial for 10 seconds to displace oxygen and CO₂.
-
Aliquoting: Dispense into small, amber glass vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.
Protocol 2: Storage Conditions & Shelf Life
The stability of the compound dictates the storage strategy.[1] The following table summarizes validated storage conditions.
| Form | Temperature | Container | Shelf Life | Notes |
| Solid (Powder) | -20°C | Amber Glass + Desiccant | > 2 Years | Keep tightly sealed to prevent hygroscopic clumping. |
| Stock (DMSO) | -20°C or -80°C | Polypropylene or Glass | 6 Months | Do not store at 4°C; DMSO freezes at 19°C. Repeated melting degrades the amine. |
| Working Sol. (Aq) | 4°C | Plastic / Glass | < 24 Hours | Prepare fresh daily. Dilute stock into buffer immediately before use. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling the compound to prevent degradation.
Figure 1: Optimized workflow for the preparation and storage of [1-(3-Chlorophenyl)cyclopentyl]methanamine stock solutions. Note the critical inert gas purge step to mitigate oxidation risks.
Protocol 3: Quality Control & Troubleshooting
Even with rigorous storage, degradation can occur.[2] Use this self-validating QC check before critical assays.
HPLC Purity Check Method
-
Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Acceptance Criteria: Single peak > 95% area integration.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Yellowing of Solution | Oxidative degradation of the primary amine. | Discard stock. Ensure future stocks are purged with Argon. |
| Precipitation in Aqueous Buffer | Solubility limit reached (Hydrophobic core). | Lower the concentration or add surfactant (e.g., 0.1% Tween-80) or cosolvent (1% DMSO). |
| White Crust on Cap | Carbamate formation (Reaction with CO₂). | Wipe vial with ethanol before opening. Do not contaminate the internal solution. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534225, [1-(3-Chlorophenyl)cyclopentyl]methanamine. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Stability of Amines).
-
European Medicines Agency (EMA). Guideline on declaration of storage conditions. Retrieved from [Link]
Sources
Application Note: Scalable Preparation of [1-(3-Chlorophenyl)cyclopentyl]methanamine Hydrochloride
Introduction & Mechanistic Rationale
The synthesis of cycloalkylamine scaffolds, specifically[1-(3-Chlorophenyl)cyclopentyl]methanamine, is of significant interest in the development of neuroactive pharmaceuticals, including monoamine reuptake inhibitors and NMDA receptor modulators[1]. As a Senior Application Scientist, designing a scalable and safe synthetic route requires moving beyond basic textbook reactions to implement field-proven, self-validating methodologies.
This protocol outlines a highly optimized, three-step synthesis. The causality behind our experimental design is rooted in three core principles:
-
Safety & Scalability via Phase-Transfer Catalysis (PTC): Traditional alpha-alkylation of arylacetonitriles relies on hazardous, pyrophoric bases like Sodium Hydride (NaH) under strictly anhydrous conditions. We replace this with a biphasic PTC system (50% NaOH / Tetrabutylammonium bromide), which is safer, highly scalable, and kinetically favors the rapid intramolecular cyclization required to form the cyclopentyl ring[2].
-
Chemoselective Reduction: The conversion of the intermediate nitrile to a primary amine poses a significant risk of hydrodehalogenation (loss of the 3-chloro group) if catalytic hydrogenation (e.g., Pd/C) is used. We utilize Lithium Aluminum Hydride (LiAlH₄) under strict temperature control to ensure complete reduction of the nitrile while preserving the integrity of the aryl chloride[3].
-
Product Stability: The resulting free base primary amine is an oily liquid susceptible to atmospheric oxidation. Immediate precipitation as a hydrochloride salt using anhydrous HCl in diethyl ether guarantees a stable, highly pure crystalline solid ideal for long-term storage and biological assay formulation.
Process & Causality Visualizations
Fig 1: Step-by-step synthetic workflow for the preparation of the target hydrochloride salt.
Fig 2: Logical causality mapping of synthetic challenges and their corresponding protocol solutions.
Experimental Protocols
Step 1: Phase-Transfer Catalyzed Cycloalkylation
Objective: Synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Reagent Loading: Add 3-chlorophenylacetonitrile (1.0 eq, 100 mmol) and 1,4-dibromobutane (1.1 eq, 110 mmol) to 100 mL of toluene. Add tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) as the phase-transfer catalyst.
-
Biphasic Initiation: Begin vigorous mechanical stirring (>500 rpm is critical for biphasic emulsion). Slowly add 50% aqueous NaOH (100 mL) dropwise. Caution: The initial deprotonation is exothermic.
-
Heating: Heat the biphasic mixture to 80 °C for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the starting material (Rf ~0.4) is entirely consumed, replaced by a single non-polar spot (Rf ~0.6).
-
Workup: Cool to room temperature. Separate the organic toluene layer. Extract the aqueous layer with toluene (2 × 50 mL). Wash the combined organics with water, then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Step 2: Chemoselective Nitrile Reduction
Objective: Synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine (Free Base).
-
Setup: Flame-dry a 500 mL flask under an argon atmosphere.
-
Reagent Loading: Suspend LiAlH₄ (2.0 eq, 200 mmol) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath[3].
-
Addition: Dissolve the intermediate from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent hydrodehalogenation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
IPC: Monitor via FT-IR. The disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ validates complete reduction.
-
Quenching (Fieser Method): Cool back to 0 °C. Carefully quench by sequential dropwise addition of: 7.6 mL H₂O, 7.6 mL 15% aqueous NaOH, and 22.8 mL H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.
-
Workup: Filter the salts through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to yield the free base amine as a colorless oil.
Step 3: Hydrochloride Salt Precipitation
Objective: Isolation of[1-(3-Chlorophenyl)cyclopentyl]methanamine Hydrochloride.
-
Dissolution: Dissolve the crude free base amine in anhydrous diethyl ether (100 mL) and cool to 0 °C.
-
Precipitation: Slowly add 2M HCl in diethyl ether (1.2 eq) dropwise under continuous stirring. A white crystalline precipitate will form immediately.
-
Validation: The immediate precipitation acts as a self-validating mechanism, as the polar hydrochloride salt is entirely insoluble in the non-polar ether matrix.
-
Isolation: Collect the solid via vacuum filtration. Wash the filter cake with cold anhydrous ether (2 × 20 mL) to remove any unreacted organic impurities.
-
Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to afford the final hydrochloride salt.
Quantitative Data & Expected Characterization
Table 1: Summary of Expected Yields and Physical Properties
| Step | Intermediate/Product | Expected Yield (%) | Purity (HPLC) | Physical State |
| 1 | 1-(3-Chlorophenyl)cyclopentanecarbonitrile | 85 - 90% | >95% | Pale yellow oil |
| 2 | [1-(3-Chlorophenyl)cyclopentyl]methanamine | 75 - 80% | >90% | Colorless oil |
| 3 | Target Hydrochloride Salt | >95% (from free base) | >99% | White crystalline solid |
Table 2: Spectral Characterization Markers
| Technique | Key Signals / Diagnostic Markers | Analytical Value |
| FT-IR | Disappearance of ~2240 cm⁻¹ (C≡N) in Step 2; Appearance of broad 3000-2800 cm⁻¹ (NH₃⁺) in Step 3. | Confirms successful nitrile reduction and subsequent salt formation. |
| ¹H NMR (D₂O) | ~3.10 ppm (s, 2H, -CH₂-NH₃⁺); ~7.2-7.4 ppm (m, 4H, Ar-H). | Verifies an intact aryl ring (no dehalogenation) and the primary amine methylene. |
| LC-MS (ESI+) | m/z 210.1 [M+H]⁺ | Confirms the exact molecular weight of the free base (209.72 g/mol ). |
References
-
Title : (1-(3-Chlorophenyl)cyclopentyl)methanamine Product Standards Source : Sigma-Aldrich URL : 1 (Corresponds to structural target references[1])
-
Title : 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Analogous Cycloalkylation) Source : CymitQuimica URL : 2 (Corresponds to phase-transfer catalysis methodology[2])
-
Title : Reduction of Nitriles by Aluminum Hydrides Source : Thieme-Connect URL : 3 (Corresponds to chemoselective reduction protocols[3])
Sources
Application Note: In Vitro Pharmacological Profiling of [1-(3-Chlorophenyl)cyclopentyl]methanamine
This Application Note is designed for researchers and drug discovery scientists characterizing the pharmacological profile of [1-(3-Chlorophenyl)cyclopentyl]methanamine , a structural analog within the arylcycloalkylamine class. Based on its pharmacophore—a lipophilic 3-chlorophenyl ring coupled to a conformationally restricted cyclopentyl amine—this molecule is predicted to exhibit activity at Monoamine Transporters (MATs) and potentially NMDA receptors .
The following protocols prioritize the validation of Reuptake Inhibition (SERT/NET/DAT) and Receptor Binding , adhering to rigorous industrial standards for in vitro pharmacology.
Introduction & Pharmacological Rationale
[1-(3-Chlorophenyl)cyclopentyl]methanamine possesses a distinct structural scaffold characterized by a 3-chlorophenyl group attached to a cyclopentane ring bearing a primary methanamine tail. This structure shares significant homology with known Monoamine Reuptake Inhibitors (MRIs) (e.g., desmethylsibutramine metabolites) and NMDA receptor antagonists .
Mechanistic Hypothesis
The 3-chloro substitution on the aromatic ring is a classic medicinal chemistry modification known to enhance affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) by engaging hydrophobic pockets within the transporter vestibule. The cyclopentyl ring provides steric bulk that restricts conformational freedom, potentially improving selectivity over off-targets.
Primary Objectives:
-
Quantify Affinity (Ki): Determine binding constants for hSERT, hNET, and hDAT.
-
Assess Functionality (IC50): Validate inhibition of neurotransmitter uptake.
-
Safety Screening: Evaluate potential off-target liability (hERG channel inhibition).
Experimental Workflow Visualization
The following flowchart outlines the logic for profiling this compound, moving from cell-free binding to functional cellular assays.
Caption: Hierarchical screening cascade for arylcycloalkylamines, prioritizing affinity determination before functional validation.
Protocol A: Radioligand Binding Assays (SERT, NET, DAT)
This protocol determines the affinity (
Materials & Reagents
-
Source Membrane: HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands:
-
SERT:
-Citalopram (Specific Activity: ~80 Ci/mmol) -
NET:
-Nisoxetine (Specific Activity: ~80 Ci/mmol) -
DAT:
-WIN 35,428 (Specific Activity: ~80 Ci/mmol)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Methodology
-
Preparation of Assay Plate:
-
Use 96-well polypropylene V-bottom plates.
-
Add 25 µL of [1-(3-Chlorophenyl)cyclopentyl]methanamine (diluted in buffer + 0.1% BSA) at increasing concentrations (range:
M to M). -
Add 25 µL of Radioligand (Final concentration equal to its
, typically 1-2 nM). -
Non-Specific Binding (NSB) Controls: Add 10 µM Paroxetine (SERT), Desipramine (NET), or GBR12909 (DAT) to separate wells.
-
-
Initiation:
-
Add 200 µL of membrane suspension (10–20 µg protein/well) to initiate the reaction.
-
Incubation: Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination:
-
Rapid filtration using a Tomtec Harvester or vacuum manifold onto GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).
-
Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
Protocol B: Functional Neurotransmitter Uptake Assay
Binding affinity does not guarantee functional inhibition. This assay measures the compound's ability to block the transport of a fluorescent substrate (ASP+) or radiolabeled neurotransmitter into the cell.
Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing hSERT/hNET/hDAT.
-
Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) - a fluorescent monoamine mimetic.
-
Buffer: HBSS containing 20 mM HEPES, pH 7.4.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (60,000 cells/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Remove culture medium and wash once with HBSS.
-
Add 100 µL of [1-(3-Chlorophenyl)cyclopentyl]methanamine diluted in HBSS.
-
Incubate for 15 minutes at 37°C to allow compound to bind transporter.
-
-
Substrate Addition:
-
Add 100 µL of ASP+ solution (Final concentration: 10 µM).
-
Do not wash. The substrate competes with the inhibitor in real-time.
-
-
Kinetic Measurement:
-
Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).
-
Excitation: 475 nm | Emission: 609 nm.
-
Record fluorescence every 30 seconds for 20 minutes.
-
-
Analysis:
-
Calculate the Slope of fluorescence uptake (RFU/min) over the linear range (typically 2–10 mins).
-
Normalize slope against Vehicle Control (100% uptake) and Full Block Control (0% uptake, e.g., 10 µM Cocaine).
-
Plot % Inhibition vs. Log[Concentration] to determine functional
.
-
Data Presentation & Interpretation
Organize your findings in the following standard format to facilitate SAR (Structure-Activity Relationship) analysis.
Summary Table Template
| Assay Target | Reference Ligand ( | Compound | Compound | Functional | Interpretation |
| hSERT | [3H]-Citalopram (1.2 nM) | [Data] | [Data] | [Data] | Potency vs. Serotonin |
| hNET | [3H]-Nisoxetine (2.5 nM) | [Data] | [Data] | [Data] | Potency vs. Norepinephrine |
| hDAT | [3H]-WIN35,428 (5.0 nM) | [Data] | [Data] | [Data] | Psychostimulant Liability |
| hERG | [3H]-Dofetilide | [Data] | [Data] | N/A | Cardiac Safety Margin |
Interpretation Guide:
-
High Potency:
. -
Selectivity: A ratio >10-fold between targets (e.g.,
implies SERT selectivity). -
Transporter Ratio: The 3-chlorophenyl motif often drives a balanced SERT/NET profile (SNRI), whereas unsubstituted phenyls may favor DAT.
References
-
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. Link
-
Eshleman, A. J., et al. (1999). "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Schwartz, J. B., et al. (2009). "In vitro protocols for hERG channel screening." Current Protocols in Pharmacology, 44(1), 10-12. Link
Solvent selection for recrystallization of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Technical Application Note: Solvent System Engineering for the Recrystallization of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Executive Summary & Chemical Context
Target Analyte: [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9) Chemical Class: Aryl-cycloalkyl-alkylamine (Primary Amine) Physical State: The free base typically exists as a viscous oil or low-melting solid. For high-purity isolation and stability, it is almost exclusively handled as a hydrochloride (HCl) or fumarate salt.
Application Scope: This protocol addresses the purification of the Hydrochloride (HCl) salt form.[1] Recrystallization of the free base is generally inefficient due to its low melting point; therefore, this guide assumes the user has converted the crude amine to its salt form prior to purification.
Critical Quality Attributes (CQAs):
-
Purity: >99.5% (HPLC/GC)
-
Impurity Removal: Specific removal of unreacted nitrile precursors (1-(3-chlorophenyl)cyclopentanecarbonitrile) and secondary amine dimers.
-
Crystal Habit: Defined prisms or needles (avoiding amorphous agglomerates).
Solvent Selection Strategy: The "Polarity Ladder"
The solubility profile of aryl-cycloalkyl-amine salts is governed by the competition between the lipophilic chlorophenyl-cyclopentyl moiety and the ionic ammonium chloride headgroup.
Solvent Classifications for Screening
| Solvent Class | Representative Solvents | Role | Solubility Profile (Hot/Cold) |
| Class A: Primary Solvents | Isopropanol (IPA) , Ethanol (EtOH) | Dissolver | High / Moderate |
| Class B: Anti-Solvents | Diethyl Ether , MTBE, n-Heptane | Precipitant | Low / Insoluble |
| Class C: Modifiers | Methanol, Water | Enhancer | Very High / High (Use sparingly) |
| Class D: Alternatives | Acetonitrile (ACN), Acetone | Selective | Moderate / Low |
Recommended Solvent System: Isopropanol (IPA) / Diethyl Ether
-
Rationale: IPA provides the optimal dielectric constant (
) to dissolve the lipophilic cation at boiling point ( C) while allowing significant supersaturation upon cooling. Diethyl ether acts as a "soft" anti-solvent to maximize yield without crashing out impurities.
Experimental Protocol: Solvent Screening & Recrystallization
Phase 1: Solubility Mapping (Range Finding)
Perform this on a 100 mg scale before bulk processing.
-
Place 100 mg of crude [1-(3-Chlorophenyl)cyclopentyl]methanamine HCl in a test tube.
-
Add Isopropanol (IPA) dropwise while heating to boiling (approx. 82°C) in a water bath.
-
Record the volume required for complete dissolution.
-
Target: 10-15 mL per gram of solute.
-
If < 5 mL/g: Solvent is too strong; switch to IPA/Heptane.
-
If > 30 mL/g: Solvent is too weak; switch to Ethanol.
-
-
Allow to cool to room temperature (RT).
-
Observation: If crystals form, IPA is the single solvent.
-
Observation: If no crystals, add Diethyl Ether dropwise until turbidity persists, then cool to 4°C.
-
Phase 2: Optimized Recrystallization Protocol (Bulk)
Reagents:
-
Crude Amine HCl Salt
-
Solvent A: Isopropanol (HPLC Grade)
-
Solvent B: Diethyl Ether (Anhydrous) or MTBE
-
Activated Charcoal (optional, for color removal)
Step-by-Step Methodology:
-
Dissolution:
-
Charge the crude solid into a round-bottom flask equipped with a reflux condenser.
-
Add minimal Solvent A (IPA) (approx. 10 mL/g).
-
Heat to reflux with magnetic stirring.
-
Note: If the solution is colored, add 1-2% w/w activated charcoal and reflux for 5 mins.
-
-
Hot Filtration (Critical for Clarity):
-
While boiling, filter the solution through a pre-heated glass funnel (fluted filter paper) or a sintered glass frit to remove insoluble particulates or charcoal.
-
Tip: Pre-wet the filter with hot IPA to prevent premature crystallization.
-
-
Nucleation & Growth:
-
Allow the filtrate to cool slowly to Room Temperature (20-25°C) over 1-2 hours. Do not disturb.
-
Visual Check: If oiling out occurs (liquid droplets instead of crystals), reheat and add 10% more IPA.
-
Once at RT, if yield is low, slowly add Solvent B (Ether) down the side of the flask until a faint cloudiness persists.
-
-
Terminal Cooling:
-
Place the flask in a refrigerator (4°C) or ice bath for 2-4 hours to complete precipitation.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash: Rinse the filter cake with a cold (0°C) mixture of IPA/Ether (1:3 ratio).
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
-
Visualization of Workflows
Diagram 1: Solvent Selection Decision Matrix
This logic tree guides the researcher through the selection process based on observed solubility behavior.
Caption: Decision logic for selecting the optimal solvent system based on solubility observations.
Diagram 2: Recrystallization Process Flow
A visual guide to the physical manipulation steps.
Caption: Step-by-step unit operations for the purification of the amine hydrochloride salt.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with aryl-cycloalkyl amines is "oiling out"—where the product separates as a second liquid phase rather than a crystalline solid.
Mechanism: The melting point of the solvated salt is lower than the boiling point of the solvent mixture, or impurities (like unreacted nitrile) depress the melting point.
Corrective Actions:
-
Seed Crystals: Retain a tiny amount of crude solid to "seed" the cooling solution at 40°C.
-
Slower Cooling: Wrap the flask in a towel to slow the temperature drop. Rapid cooling favors amorphous oil formation.
-
Change Solvent: Switch to Acetonitrile (ACN) . ACN often has a higher varying solubility curve for amine salts and prevents oiling.
-
Trituration: If oil forms, decant the supernatant and vigorously stir the oil with fresh diethyl ether to induce solidification.
References
-
National Institutes of Health (NIH). (2022). New, Eco-Friendly Method for Synthesis of Piperazinylhexyl Trazodone Analogues. (Discusses crystallization of related aryl-alkylamine HCl salts). Retrieved from [Link]
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][2][3]
-
Organic Syntheses. (1965). General Procedures for Amine Salt Purification.[4] Vol. 45, p. 12. Retrieved from [Link]
-
Google Patents. (1985). Process for preparing o-chlorophenyl-cyclopentyl-ketone (Intermediate).[3][5] HU185337B.[5] Retrieved from
Sources
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine . Structurally classified as an arylcycloalkylamine, this compound requires precise control over two critical transformations: the cycloalkylation of a phenylacetonitrile derivative and the subsequent reduction of the sterically hindered nitrile.
Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to resolve common bottlenecks in this synthetic pathway.
Synthetic Workflow Overview
Two-step synthetic workflow for[1-(3-Chlorophenyl)cyclopentyl]methanamine.
Phase 1: Cycloalkylation (Nitrile Formation)
Q: Why am I getting a high percentage of mono-alkylated intermediate instead of the fully cyclized 1-(3-chlorophenyl)cyclopentanecarbonitrile?
A: The cycloalkylation of phenylacetonitrile derivatives with 1,4-dibromobutane requires a strong base and an efficient Phase-Transfer Catalyst (PTC). If the reaction stalls at the mono-alkylated stage (e.g., 5-(3-chlorophenyl)-5-cyanopentyl bromide), the issue is typically related to poor interfacial transfer of the hydroxide ion or insufficient mechanical agitation.
Mechanistically, the PTC (such as Tetrabutylammonium bromide, TBAB) extracts the hydroxide ion into the organic phase, deprotonating the nitrile to form a carbanion that undergoes nucleophilic substitution with the dihalide. According to kinetic studies on the cycloalkylation of phenylacetonitrile, pseudo-first-order kinetics are only achieved when using an excess of 1,4-dibromobutane and a highly concentrated alkaline medium (>50% NaOH)[1]. Lower concentrations fail to drive the second intramolecular cyclization step due to the steric hindrance of the quaternary carbon being formed.
Experimental Protocol 1: Optimized PTC Cycloalkylation
Self-Validating System: The reaction is complete only when GC/MS confirms the total disappearance of the
-
Charge Reactor: To a round-bottom flask, add 3-chlorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and TBAB (0.05 eq).
-
Solvent & Agitation: Add toluene to form the organic phase. Begin vigorous mechanical stirring (minimum 800 rpm is critical to maximize the biphasic interfacial area).
-
Base Addition: Slowly add 50% w/w aqueous NaOH (3.0 eq). Caution: Exothermic.
-
Thermal Cycling: Heat the biphasic mixture to 70°C and stir for 12–16 hours[1].
-
Workup: Cool to room temperature. Separate the organic layer, wash sequentially with distilled water and brine until the aqueous wash is pH neutral. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation.
Phase 2: Nitrile Reduction (Amine Formation)
Q: My reduction of 1-(3-chlorophenyl)cyclopentanecarbonitrile using LiAlH₄ yields a complex mixture, and I struggle to isolate the free amine from the aluminum salts. How can I improve the yield?
A: Nitrile reduction to a primary amine using Lithium Aluminum Hydride (LiAlH₄) proceeds via two successive nucleophilic hydride attacks. The first hydride attack forms an imine salt, and the second forms a dianion[2]. Complex mixtures usually arise from either incomplete reduction (yielding imines that hydrolyze into aldehydes during workup) or product entrapment within the aluminum salts.
Standard aqueous quenching creates a gelatinous, unfilterable aluminum hydroxide polymeric network that physically traps the highly polar primary amine. To resolve this, you must force the aluminum to precipitate as a highly crystalline, granular lattice (sodium aluminate) using the Fieser workup method.
Mechanism of nitrile reduction to primary amine via lithium aluminum hydride.
Experimental Protocol 2: LiAlH₄ Reduction with Fieser Quench
Self-Validating System: The success of the quench is visually confirmed by the transformation of a grey, sludgy suspension into a stark white, granular precipitate that settles rapidly when stirring is paused.
-
Hydride Suspension: Suspend LiAlH₄ (2.0 to 2.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere (N₂/Ar) at 0°C.
-
Substrate Addition: Dissolve 1-(3-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous solvent and add dropwise to the LiAlH₄ suspension to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12 hours) to ensure complete conversion of the sterically hindered nitrile[3].
-
Fieser Quench: Cool the flask to 0°C. For every
grams of LiAlH₄ used, strictly adhere to this sequential addition:-
Add
mL of distilled water dropwise (Extreme caution: vigorous H₂ gas evolution). -
Add
mL of 15% aqueous NaOH. -
Add
mL of distilled water.
-
-
Isolation: Stir vigorously for 15–30 minutes until the white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake copiously with ether. Concentrate the filtrate in vacuo to yield the target methanamine.
Quantitative Data: Comparison of Reducing Agents
If LiAlH₄ is unsuitable for your specific scale-up safety constraints, consider the alternative reagents summarized below. Note that reagent selection directly dictates the chemoselectivity (amine vs. aldehyde)[4].
| Reducing Agent | Selectivity | Typical Yield | Mechanistic Notes & Byproducts |
| LiAlH₄ (Excess) | Primary Amine | 75–90% | Highly effective for global reduction. Requires rigorous anhydrous conditions and Fieser workup to prevent yield loss[3]. |
| DIBAL-H (1 eq, -78°C) | Aldehyde | 60–80% | Mild reducing agent. Stops at the iminium anion stage; subsequent aqueous workup hydrolyzes the intermediate to an aldehyde[2]. |
| H₂ / Raney Nickel | Primary Amine | 70–85% | Catalytic hydrogenation. Carries a risk of secondary/tertiary amine byproducts due to intermediate imine condensation; requires high pressure[5]. |
| NaBH₄ / CoCl₂ | Primary Amine | 65–80% | Generates an active cobalt boride catalyst in situ. A milder, highly functional-group-tolerant alternative to LiAlH₄[4]. |
References
-
5.3 Synthesis of amines - Organic Chemistry II - Fiveable. Fiveable. Available at: [Link]
-
Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. Available at: [Link]
-
LAH Reduction of Nitriles to Amines | PDF | Science & Mathematics. Scribd. Available at: [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at:[Link]
Sources
Technical Support Center: Troubleshooting[1-(3-Chlorophenyl)cyclopentyl]methanamine Synthesis
Welcome to the Application Scientist Technical Support Center. The synthesis of structurally hindered arylcycloalkylamines, such as [1-(3-Chlorophenyl)cyclopentyl]methanamine, presents unique chemoselectivity challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot the two primary phases of this workflow: the tandem inter-/intramolecular annulation of the cyclopentyl ring, and the highly sensitive reduction of the resulting nitrile.
Reaction Pathway & Known Impurity Trajectories
Mechanistic pathway of synthesis and impurity formation.
Phase 1: Cyclopentyl Ring Annulation (Nitrile Formation)
Q: My alkylation step yields a high percentage of mono-alkylated, open-chain bromo-intermediates instead of the closed cyclopentyl ring. How do I force the cyclization?
A: The formation of the cyclopentyl ring is a tandem process. The first alkylation with 1,4-dibromobutane is intermolecular, while the second is an intramolecular ring closure (an
-
Causality-Driven Solution: Shift the kinetics to favor intramolecular cyclization by running the reaction at higher dilution (0.1 M to 0.2 M). Utilize a liquid-liquid phase-transfer catalysis (PTC) system (e.g., 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB)). The PTC mechanism creates a highly reactive, "naked" enolate ion in the organic phase, drastically accelerating the challenging intramolecular ring closure.
Phase 2: Nitrile Reduction to Primary Amine (Critical Step)
Q: I am observing a massive "dimer-like" byproduct during the nitrile reduction step. What is it, and how do I eliminate it? A: This is the most notorious pitfall in nitrile reduction[1]. The byproduct is a secondary amine dimer: bis([1-(3-chlorophenyl)cyclopentyl]methyl)amine. Mechanistically, the reduction of a nitrile proceeds via a highly reactive imine intermediate. As the primary amine product forms, it acts as a nucleophile and attacks the unreduced imine, forming a secondary imine that is subsequently reduced to the secondary amine dimer[2].
-
Causality-Driven Solution: You must trap the intermediate imine or shift the thermodynamic equilibrium.
-
If using Catalytic Hydrogenation: You must add 5 to 20 molar equivalents of anhydrous ammonia (
) to the reaction mixture[3]. The massive excess of ammonia outcompetes the newly formed primary amine for the imine intermediate, forcing the equilibrium back toward the primary amine product. -
If using Hydride Reagents: Switch to a stoichiometric, powerful hydride like Lithium Aluminum Hydride (
) in ethereal solvents. reduces the nitrile directly and rapidly to the amine without allowing the imine intermediate to accumulate in solution[2][4].
-
Q: When using Palladium on Carbon (Pd/C) and
-
Causality-Driven Solution: Never use Pd/C for the reduction of halogenated aryl nitriles unless halogen removal is intended. Switch to Raney Nickel, Platinum Dioxide (
), or chemical hydrides ( , ), which are chemoselective for the nitrile and will leave the aryl chloride intact.
Quantitative Data Summary: Catalyst Selection Matrix
To ensure self-validating experimental design, consult the following matrix before selecting your reduction conditions.
| Reducing Agent / Catalyst | Primary Amine Yield | Dimerization Risk | Hydrodehalogenation Risk | Application Scientist Recommendation |
| Pd/C + | Low | High | Critical (Loss of Cl) | Not Recommended |
| Raney Ni + | Moderate | High (unless | Low | Viable only with |
| High (>85%) | Low | None | Preferred Method | |
| Borane ( | High | Low | None | Excellent Alternative |
Validated Step-by-Step Methodologies
Protocol A: Synthesis of 1-(3-Chlorophenyl)cyclopentanecarbonitrile (PTC Method)
This protocol utilizes Phase Transfer Catalysis to prevent open-chain impurities.
-
Preparation: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Charge: Add 3-chlorophenylacetonitrile (1.0 eq, 50 mmol), 1,4-dibromobutane (1.1 eq, 55 mmol), and tetrabutylammonium bromide (TBAB, 0.05 eq, 2.5 mmol) to 150 mL of toluene. Stir to dissolve.
-
Base Addition: Via the addition funnel, add 50 mL of 50% (w/w) aqueous NaOH dropwise over 30 minutes. Note: Vigorous mechanical stirring (>500 rpm) is critical to maximize the interfacial surface area between the aqueous and organic phases.
-
Heating: Heat the biphasic mixture to 60 °C for 6–8 hours. Monitor via TLC/GC-MS until the mono-alkylated intermediate is fully consumed.
-
Workup: Cool to room temperature. Separate the phases. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organics with water until neutral pH, then wash with brine. Dry over anhydrous
, filter, and concentrate under vacuum to yield the crude nitrile.
Protocol B: Chemoselective Reduction to Primary Amine (
Method)
This protocol rapidly reduces the nitrile while preventing secondary amine dimerization and preserving the aryl chloride.
-
Preparation: Flame-dry a 500 mL 2-neck flask under inert Argon atmosphere.
-
Hydride Suspension: Suspend
(2.0 eq, 100 mmol) in 100 mL of anhydrous THF and cool to 0 °C in an ice bath. -
Substrate Addition: Dissolve the crude 1-(3-chlorophenyl)cyclopentanecarbonitrile (50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the
suspension over 45 minutes to control the exothermic reaction. -
Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.
-
Fieser-Fieser Workup (Self-Validating Quench): Cool the reaction strictly to 0 °C. Carefully quench by adding sequentially:
mL of distilled water (where = grams of used), followed by mL of 15% aqueous NaOH, and finally mL of distilled water. -
Isolation: Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate to yield the pure[1-(3-Chlorophenyl)cyclopentyl]methanamine.
References
-
How to prevent secondary amine formation in nitrile reduction? ResearchGate. Available at:[Link]
-
Catalytic Reduction of Nitriles. Thieme Connect. Available at:[Link]
- Reduction of nitriles to primary amines (US3372195A). Google Patents.
-
Nitrile reduction. Wikipedia. Available at: [Link]
Sources
Overcoming solubility issues with [1-(3-Chlorophenyl)cyclopentyl]methanamine
Technical Support Center: [1-(3-Chlorophenyl)cyclopentyl]methanamine
Welcome to the dedicated technical support guide for [1-(3-Chlorophenyl)cyclopentyl]methanamine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges related to the solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Compound Profile: Understanding the Challenge
Before troubleshooting, it is critical to understand the inherent physicochemical properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine. Its structure dictates its behavior in various solvent systems.
The molecule possesses a bulky, non-polar core consisting of a chlorophenyl group and a cyclopentyl ring. This structure contributes to its significant hydrophobicity, which is the primary reason for its low aqueous solubility. The key to manipulating its solubility lies in its single primary amine (-NH2) functional group, which is basic and can be protonated to form a charged, and therefore more polar, species.[1]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₆ClN[2] | - |
| Molecular Weight | ~209.72 g/mol [2] | Moderate molecular weight, less of a factor than LogP. |
| LogP (predicted) | 2.3 - 3.2[2][3] | Indicates a high degree of lipophilicity and poor intrinsic aqueous solubility. |
| Key Functional Group | Primary Amine (-NH₂) | Basic; can be protonated in acidic conditions to form a soluble salt. |
| pKa (predicted) | ~10-11 (for the conjugate acid) | The compound will be predominantly in its charged, more soluble form at pH values at least 2 units below its pKa.[4] |
| Commercially Available Forms | Free Base (CAS: 933752-65-9), HCl Salt (CAS: 1209173-54-5)[5] | The existence of a stable HCl salt confirms that salt formation is a viable and effective solubilization strategy.[6] |
Troubleshooting Guide & FAQs
This section is structured in a logical progression, from the simplest and most common solutions to more advanced formulation strategies.
Q1: My [1-(3-Chlorophenyl)cyclopentyl]methanamine (free base) won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
Answer: This is expected behavior due to the compound's molecular structure. The high predicted LogP value of ~3.0 signifies that the molecule is significantly more soluble in lipids than in water.[2][3] At a neutral pH of 7.4, the primary amine group (with a predicted conjugate acid pKa of ~10-11) is predominantly in its neutral, uncharged form. This uncharged state, combined with the large hydrophobic scaffold, results in very poor aqueous solubility.
Caption: Mechanism of pH-dependent solubility for a basic amine.
Q2: What is the first and most direct method I should try to dissolve the compound for in-vitro experiments?
Answer: The most effective initial strategy is pH adjustment .[4] By lowering the pH of your aqueous vehicle, you can protonate the basic amine group. The resulting ammonium salt is an ionic species with significantly higher polarity and, therefore, greater aqueous solubility.
For most applications, reducing the pH to a value at least 2-3 units below the pKa of the conjugate acid is sufficient. Since the predicted pKa is around 10-11, a target pH of 4-5 is a good starting point.
Q3: How can I systematically determine the optimal pH for my desired concentration?
Answer: You should perform a pH-solubility profile. This experiment will precisely map the relationship between pH and the maximum achievable concentration of your compound.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4). Use a buffer system appropriate for the pH range, such as citrate for acidic ranges and phosphate for neutral ranges.
-
Addition of Compound: Add an excess amount of [1-(3-Chlorophenyl)cyclopentyl]methanamine (a visible amount of solid should remain undissolved) to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation at high speed followed by filtration through a 0.22 µm syringe filter is a reliable method.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your desired concentration is achieved.[7]
Q4: I've lowered the pH, but I'm still not reaching the high concentration needed for my stock solution. What is the next step?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents .[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more favorable for dissolving lipophilic compounds.[9]
Common pharmaceutically acceptable co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Primarily for in-vitro use
-
N-Methyl-2-pyrrolidone (NMP)
Caption: Co-solvents disrupt water's hydrogen bonding network to solubilize drugs.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a few co-solvents from the list above based on your experimental constraints (e.g., cell compatibility, animal toxicity).
-
Prepare Blends: Create a series of co-solvent/aqueous buffer blends. For example, using your optimal pH buffer determined earlier, prepare 10%, 20%, 30% (v/v) solutions of PEG 400, PG, and ethanol.
-
Test Solubility: Add your compound in excess to each blend and determine the saturation solubility as described in the pH-solubility protocol.
-
Evaluate: Identify the co-solvent system that achieves the target concentration with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects.
| Co-Solvent | Typical Starting % (v/v) | Notes |
| DMSO | 5-10% (max for cell culture) | Excellent solubilizer but can have cellular effects. Primarily for in-vitro stock. |
| Ethanol | 10-25% | Good solubilizer, generally well-tolerated in in-vivo studies at low doses. |
| Propylene Glycol (PG) | 10-40% | Common vehicle for oral and parenteral formulations.[9] |
| PEG 400 | 10-50% | Another very common and safe vehicle for various administration routes.[9] |
Q5: Is preparing a stable salt form of the compound a better long-term strategy?
Answer: Yes. For long-term use, batch-to-batch consistency, and improved stability, forming a stable, solid salt is a superior strategy.[6][10] The hydrochloride (HCl) salt is a common and effective choice for basic amines, as evidenced by its commercial availability.[5] Salt formation locks the molecule in its ionized, water-soluble state.
Experimental Protocol: Lab-Scale Hydrochloride Salt Formation
Disclaimer: This procedure should be performed by a qualified chemist in a suitable laboratory setting.
-
Dissolution: Dissolve a known molar amount of the [1-(3-Chlorophenyl)cyclopentyl]methanamine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acid Addition: Slowly add a stoichiometric equivalent (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at room temperature or cooled in an ice bath.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.
-
Drying: Dry the salt under a high vacuum to remove all residual solvent.
-
Characterization: Confirm the salt formation and purity via analytical techniques such as melting point, NMR, and elemental analysis. The resulting solid can then be dissolved directly in aqueous media.
Q6: For demanding applications like high-concentration in-vivo dosing, what advanced methods can be used?
Answer: When pH and co-solvents are insufficient, more advanced formulation technologies are required. These are typically developed in collaboration with formulation specialists.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11] They can encapsulate the hydrophobic part of your compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and safe choice.[12]
-
Lipid-Based Formulations (e.g., SMEDDS): Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[13] When diluted with aqueous media (like in the gut), they spontaneously form a fine microemulsion that keeps the drug solubilized.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state.[14] Amorphous forms have higher energy and thus higher apparent solubility and faster dissolution rates than their crystalline counterparts.[9]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. [1-(4-Chlorophenyl)cyclopentyl]methanamine | C12H16ClN | CID 580778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. kinampark.com [kinampark.com]
- 5. chemscene.com [chemscene.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting & Temperature Optimization for [1-(3-Chlorophenyl)cyclopentyl]methanamine Production
Welcome to the Technical Support Center. The synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine from 3-chlorophenylacetonitrile involves two critical, temperature-sensitive transformations: the phase-transfer catalyzed (PTC) cycloalkylation to form the cyclopentyl core[1], and the subsequent reduction of the sterically hindered quaternary nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH
This guide is designed for researchers and drug development professionals, addressing the most common temperature-related failures encountered during these workflows.
Part 1: The Alkylation Step (Cyclopentane Ring Formation)
Q: Why do I get low yields and dark polymeric byproducts when mixing 3-chlorophenylacetonitrile, 1,4-dibromobutane, and base at room temperature? A: The initial deprotonation of the benzylic carbon is highly exothermic. If the base (e.g., 50% aqueous NaOH with a phase-transfer catalyst) is added without cooling (0–5 °C), the localized heat spikes cause rapid self-condensation of the nitrile and premature elimination of the alkylating agent[1][4]. Always initiate the reaction at 0–5 °C to control the exotherm, allow the first alkylation to occur, and then gradually heat the system to drive the intramolecular cyclization (the second alkylation) to completion[1].
Q: Can I push the cycloalkylation temperature above 80 °C to speed up the reaction?
A: No. Exceeding 70 °C significantly increases the rate of E2 elimination on 1,4-dibromobutane, producing 4-bromo-1-butene instead of participating in the desired S
Part 2: The Reduction Step (Nitrile to Methanamine)
Q: My LiAlH
Q: How critical is temperature control during the LiAlH
Data Presentation: Temperature Parameters & Kinetic Effects
| Reaction Phase | Reagents / Solvents | Target Temp | Kinetic / Mechanistic Effect |
| Deprotonation | 3-Chlorophenylacetonitrile, NaOH, PTC | 0–5 °C | Prevents runaway exotherm and nitrile self-condensation[1]. |
| Cycloalkylation | 1,4-Dibromobutane[4] | 70 °C | Drives S |
| Hydride Addition | LiAlH | 0 °C | Safely manages the exothermic formation of the Lewis acid-base complex[2][6]. |
| Nitrile Reduction | LiAlH | 65 °C (Reflux) | Overcomes steric hindrance of the quaternary center; ensures complete reduction to primary amine[7]. |
| Fieser Quench | H | 0 °C | Safely hydrolyzes reactive aluminate complexes without solvent boil-over[2][5]. |
Experimental Protocols
Protocol A: Cycloalkylation (Formation of 1-(3-Chlorophenyl)cyclopentanecarbonitrile)
-
Initialization: Charge a flame-dried flask with 3-chlorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq)[4], and a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq) in toluene.
-
Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.
-
Base Addition: Add 50% aqueous NaOH (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent self-condensation[1].
-
Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 70 °C for 6 hours under vigorous stirring[1].
-
Workup: Cool to room temperature, separate the aqueous phase, wash the organic layer with distilled water and brine, dry over Na
SO , and concentrate under reduced pressure.
Protocol B: Nitrile Reduction (Formation of Target Methanamine)
-
Preparation: Suspend LiAlH
(2.0 eq) in anhydrous THF (10 Vol) and cool to 0 °C under a strict nitrogen atmosphere[2]. -
Substrate Addition: Dissolve the intermediate 1-(3-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH
suspension, maintaining the temperature at 0 °C[2][5]. -
Reflux: Remove the ice bath, equip a reflux condenser, and heat the mixture to 65 °C for 4–6 hours. Monitor completion via TLC[2][7].
-
Cooling & Quench: Cool the reaction mixture back to 0 °C. Perform a Fieser quench: For every
grams of LiAlH used, carefully add mL of cold water, followed by mL of 15% aqueous NaOH, and finally mL of water[2][5]. -
Isolation: Stir the resulting suspension until the aluminum salts precipitate as a white, granular solid. Filter through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate to yield the crude [1-(3-Chlorophenyl)cyclopentyl]methanamine[2][5].
Mandatory Visualization: Temperature Decision Tree & Workflow
Caption: Reaction workflow and critical temperature control points for methanamine synthesis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Overview
The synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine typically involves the reduction of its precursor, 1-(3-chlorophenyl)cyclopentanecarbonitrile . A critical challenge in this workflow is the removal of unreacted nitrile precursor and other neutral byproducts. Because neutral impurities can severely interfere with downstream pharmacological assays and inhibit proper salt crystallization, isolating the primary amine with high purity is a strict requirement for drug development professionals.
This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the successful purification of your target amine.
Troubleshooting Guides & FAQs
Q1: How do I separate the unreacted nitrile precursor from the primary amine product?
A: Utilize an Acid-Base Extraction. The fundamental causality behind this separation relies on the distinct ionization states of the molecules[1]. The primary amine is basic, whereas the unreacted nitrile precursor is neutral. By treating the crude mixture with an aqueous acid (such as 1M HCl), the amine is protonated to form a highly water-soluble ammonium salt[2]. The neutral nitrile, lacking a basic site, remains highly lipophilic and stays in the organic phase[1]. After separating the layers, the aqueous phase is basified to deprotonate the amine back into its free-base form, which is then extracted into a fresh organic solvent[2]. This method acts as a self-validating chemical filter, ensuring only ionizable basic compounds are carried forward.
Q2: I attempted to purify the crude amine using silica gel chromatography, but the product is severely streaking. How do I resolve this?
A: Deactivate the column with a basic modifier. Standard silica gel contains acidic silanol (Si-OH) groups on its surface[3]. When basic primary amines pass through the column, they undergo strong ion-exchange interactions and hydrogen bonding with these silanols, leading to irreversible adsorption, peak tailing, and severe streaking[4]. To resolve this, add 1–2% (v/v) Triethylamine (TEA) or ammonium hydroxide to your mobile phase[3]. The TEA acts as a competing base, preemptively binding to and deactivating the acidic silanol sites[4]. This allows your target amine to elute with sharp, symmetrical peaks, effectively separating it from any remaining trace neutral impurities.
Q3: How can I achieve >99% purity and a stable solid form for in vivo studies?
A: Convert the free amine into a hydrochloride (HCl) salt. Free primary amines are often viscous oils or low-melting solids that are susceptible to atmospheric oxidation. By reacting the purified free amine with anhydrous HCl in an ethereal solvent (e.g., diethyl ether or 1,4-dioxane), you force the precipitation of the amine hydrochloride salt. Crystallization is an inherently highly selective process; the rigid crystal lattice of the salt rejects structurally dissimilar neutral impurities (like the nitrile), which remain completely soluble in the ethereal mother liquor.
Experimental Workflows & Methodologies
Workflow diagram illustrating the acid-base extraction logic for primary amine purification.
Protocol 1: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as Dichloromethane (DCM) or Diethyl Ether.
-
Acidification: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL).
-
Validation Check: Test the pH of the combined aqueous layers using pH paper. It must be < 2 to guarantee complete protonation of the amine[2].
-
-
Phase Separation: Discard the organic layer containing the unreacted 1-(3-chlorophenyl)cyclopentanecarbonitrile. Wash the retained aqueous layer once with pure DCM to remove trace lipophilic impurities.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise while stirring.
-
Validation Check: Verify the pH is > 10 using pH paper to ensure the ammonium salt has completely reverted to the free amine[2]. The solution will turn cloudy as the lipophilic free amine drops out of the aqueous phase.
-
-
Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 x 50 mL).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Silica Gel Chromatography with Basic Modifier
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture[3].
-
Column Equilibration: Pack the silica column and flush it with 2–3 column volumes of the TEA-modified solvent. This critical step pre-saturates the acidic silanols[3].
-
Elution: Load the crude amine and run the column.
-
Validation Check: Spot fractions on a TLC plate and stain with Ninhydrin. Primary amines will selectively appear as bright pink/purple spots upon heating, confirming the location of your target compound.
-
Quantitative Data: Purification Method Comparison
| Purification Method | Primary Target Impurity Removed | Typical Yield Recovery | Purity Achieved | Scalability |
| Acid-Base Extraction | Unreacted Nitrile Precursor | 85 - 95% | 90 - 95% | High (Multi-gram to kg) |
| Modified Silica Chromatography (1% TEA) | Structurally similar basic byproducts | 70 - 80% | 95 - 98% | Medium (Gram scale) |
| HCl Salt Crystallization | Trace neutral impurities & color bodies | 80 - 90% | > 99% | High (Multi-gram to kg) |
References
1.[3] BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Available at: 2.[1] Wikipedia. "Acid–base extraction." Available at: 3.[2] Chemistry LibreTexts. "4.8: Acid-Base Extraction." Available at: 4.[4] Phenomenex. "LC Technical Tip: Strategies for peak shape improvement." Available at:
Sources
Resolving crystallization difficulties for [1-(3-Chlorophenyl)cyclopentyl]methanamine
Technical Support Center: Crystallization & Isolation Guide Subject: [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 856563-65-0) Ticket ID: CRY-856-CL Status: Resolved / Guide Published
Executive Summary: The Challenge
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a lipophilic primary amine. The free base is typically a viscous liquid at room temperature. Users frequently encounter "oiling out" (Liquid-Liquid Phase Separation) during salt formation, particularly with Hydrochloric Acid (HCl). This occurs because the lattice energy of the salt is insufficient to overcome the solvation penalty in water-miscible solvents, or impurities (unreacted nitrile precursors) are depressing the melting point.
This guide provides a definitive troubleshooting workflow to resolve oiling out, select the correct counter-ion, and isolate high-purity solids.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: I added HCl in Diethyl Ether/Dioxane, but the product separated as a sticky gum/oil instead of a powder. Why?
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . The Science: This molecule contains a lipophilic "tail" (chlorophenyl-cyclopentyl) and a polar "head" (ammonium). When the crystallization solvent is too polar (e.g., wet ether or alcohols with water), the salt forms a supersaturated oil phase rather than nucleating. This oil phase is a "metastable liquid" that is thermodynamically stable relative to the solution but unstable relative to the crystal.
The Fix (The "Cloud Point" Protocol): Do not throw away the gum.
-
Decant the supernatant solvent.
-
Dissolve the gum in a minimal amount of hot Isopropanol (IPA) or Acetone .
-
Add Ethyl Acetate (EtOAc) dropwise at reflux until the solution turns slightly cloudy (the Cloud Point).
-
Add a single seed crystal (if available) or scratch the glass.
-
Cool Slowly: Wrap the flask in foil/cotton to cool to Room Temp (RT) over 4 hours. Rapid cooling locks the oil state.
Q2: The solid precipitates but turns into a liquid on the filter paper (Deliquescence).
Diagnosis: Hygroscopic Salt Form. The Science: The HCl salt of this amine is likely hygroscopic. If the relative humidity (RH) in your lab is >40%, the crystal lattice absorbs atmospheric water, dissolving itself. The Fix:
-
Immediate: Wash the filter cake with anhydrous Ether/Heptane to remove residual polar solvent. Dry in a vacuum desiccator over
immediately. -
Long-term: Switch salt forms. Primary amines often form stable, non-hygroscopic salts with Fumaric Acid (1:0.5 or 1:1 stoichiometry) or L-Tartaric Acid .
Q3: My product is colored (yellow/orange) and won't crystallize.
Diagnosis: Impurity Inhibition. The Science: This amine is typically synthesized via the reduction of 1-(3-chlorophenyl)cyclopentanecarbonitrile. Residual nitrile or secondary amine byproducts (dimers) act as "crystal poisons," adhering to the growing crystal face and stopping nucleation. The Fix:
-
Acid/Base Wash: Dissolve the oil in EtOAc. Wash with 1M NaOH (to remove acidic impurities), then extract the amine into 1M acetic acid. Wash the aqueous acid layer with Ether (removes neutral nitrile). Basify the aqueous layer and re-extract the amine.
-
Use a Scavenger: If the nitrile persists, recrystallize the Oxalate salt first, which often rejects nitrile impurities better than HCl.
Part 2: Visualized Workflows
Workflow A: Rescuing an "Oiled Out" Batch
This decision tree guides you through the thermodynamics of converting the "Gum" phase into a crystalline solid.
Caption: Workflow for converting a metastable oil phase (LLPS) into a stable crystalline solid using controlled supersaturation.
Part 3: Recommended Experimental Protocols
Protocol 1: Robust HCl Salt Formation
Use this method for initial isolation.
| Parameter | Specification | Reason |
| Solvent A | Isopropanol (IPA) | High solubility for free base; moderate for salt. |
| Solvent B | Ethyl Acetate (EtOAc) | Anti-solvent that reduces solubility without inducing immediate oiling. |
| Acid Source | HCl in IPA (5-6N) | Avoids introducing water (which causes oiling). |
| Temperature | 0°C to 5°C | Maximizes yield, but only after nucleation begins. |
Step-by-Step:
-
Dissolve 1.0g of [1-(3-Chlorophenyl)cyclopentyl]methanamine (Free Base) in 5 mL IPA .
-
Chill to 0°C.
-
Add 1.1 equivalents of HCl in IPA dropwise. Note: The solution may warm up; keep chilled.
-
Critical Step: If the solution remains clear, add EtOAc dropwise until a persistent haze appears.
-
Remove from ice bath and stir at Room Temp for 30 mins. (Allowing the crystal lattice to organize).
-
Return to ice bath for 1 hour.
-
Filter and wash with cold EtOAc/Heptane (1:1).
Protocol 2: Fumarate Salt (For Hygroscopic Batches)
Use this if the HCl salt turns to liquid on the shelf.
-
Dissolve 1.0g Free Base in 10 mL Acetone .
-
Separately, dissolve 0.55g Fumaric Acid (1.0 eq) in 10 mL hot Methanol .
-
Add the hot Fumaric acid solution to the amine solution.
-
Concentrate the mixture by rotary evaporation to ~50% volume.
-
Add Diethyl Ether until cloudy.
-
Let stand at RT. Fumarates typically crystallize as robust, non-hygroscopic needles.
Part 4: Scientific Grounding & References
Mechanism of Oiling Out (LLPS): The "oiling out" phenomenon in amine salts is a phase separation where the system enters a region of liquid-liquid immiscibility before it hits the crystallization boundary. This is governed by the Metastable Zone Width (MSZW) . High impurities or incorrect solvent polarity (too much water) widens the MSZW, making the oil phase kinetically favored over the solid phase.
References:
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Definitive text on MSZW and oiling out thermodynamics).
-
Mullin, J. W. (2001). Crystallization. Elsevier. (Standard procedures for seeding and anti-solvent crystallization).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for pKa matching and counter-ion selection: HCl vs. Fumarate).
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to Separate Enantiomers. Angewandte Chemie. (Relevant for crystallization of chiral/achiral amine precursors). Link
-
Sigma-Aldrich . (n.d.). Product Specification: [1-(3-Chlorophenyl)cyclopentyl]methanamine. (Confirms physical state as liquid). Link
Technical Support Center: Stability & Storage of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Topic: Minimizing Degradation During Storage Compound Class: Aralkylamine / Cycloalkylamine Target Audience: Researchers, Medicinal Chemists, and QA Professionals
Executive Summary
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a primary amine structurally characterized by a cyclopentane ring and a chlorinated aromatic substituent. Its stability is compromised by three primary vectors: atmospheric carboxylation (carbamate formation) , oxidative instability , and photolytic dechlorination .
This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.
Part 1: The Enemy – Degradation Mechanisms[1]
To prevent degradation, you must understand the chemical pathways driving it. This compound contains two reactive centers: the primary amine (-NH₂) and the aryl chloride (Ar-Cl) .
1. Carbamylation (The "Silent" Impurity)
-
Mechanism: Primary amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide (CO₂) to form carbamic acid, which stabilizes as a carbamate salt.
-
Observation: The sample gains weight and may turn from a free-flowing solid/oil into a sticky gum or crust.
-
Impact: This reaction is reversible but alters the stoichiometry of your experiments. A "10 mg" weight is no longer 10 mg of active compound.
2. Oxidative Deamination & N-Oxidation
-
Mechanism: Exposure to oxygen, especially in solution, leads to the formation of hydroxylamines and eventually N-oxides.
-
Observation: Samples turn yellow or brown.
-
Impact: Irreversible chemical change. N-oxides can act as false positives in biological assays.
3. Photolytic Dechlorination
-
Mechanism: The 3-chlorophenyl moiety is susceptible to homolytic cleavage of the C-Cl bond under UV light (254–365 nm), forming a radical intermediate that abstracts hydrogen.
-
Observation: No visible change initially, but LC-MS shows a mass shift of -34 Da (loss of Cl, gain of H).
Visualizing the Degradation Pathways
Figure 1: Primary degradation vectors. Red paths indicate chemical modification by atmosphere; Yellow path indicates light sensitivity.
Part 2: Storage Protocols (The "How-To")
The physical form of the amine determines the storage strategy. The Hydrochloride (HCl) Salt is significantly more stable than the Free Base .
Protocol A: Solid State Storage (Recommended)
| Parameter | Free Base (Oil/Low-Melt Solid) | HCl Salt (Crystalline Solid) |
| Stability Risk | HIGH (Avidly absorbs CO₂) | LOW (Lattice stabilized) |
| Temperature | -20°C or -80°C | 4°C (Short term), -20°C (Long term) |
| Atmosphere | Argon/Nitrogen Overlay REQUIRED | Desiccator recommended |
| Container | Amber Glass Vial + Parafilm | Amber Glass Vial |
| Desiccant | P₂O₅ or Activated Silica | Silica Gel |
Step-by-Step: Converting Free Base to Stable Salt If you possess the free base, convert it immediately for long-term storage:
-
Dissolve Free Base in dry Diethyl Ether or Isopropanol (0.1 M).
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).
-
White precipitate (the salt) will form immediately.
-
Filter, wash with cold ether, and dry under high vacuum.
Protocol B: Solution State Storage
CRITICAL WARNING: Do NOT store this compound in DMSO for extended periods. DMSO is hygroscopic and can act as a mild oxidant under certain conditions, accelerating N-oxidation.
-
Preferred Solvent: Anhydrous Ethanol or Methanol (for stocks).
-
Concentration: High concentration (>10 mM) is more stable than dilute.
-
Temperature: -20°C or -80°C.
-
Cycles: Aliquot immediately. Freeze-thaw cycles introduce moisture condensation.
Decision Tree: Optimal Storage Workflow
Figure 2: Decision logic for processing incoming samples to maximize shelf-life.
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from white to yellow. Is it still usable?
-
Diagnosis: This indicates oxidation (N-oxide formation).
-
Solution: Check purity via LC-MS. If the impurity is <5%, you may repurify.
-
Fix: Dissolve in minimal ethanol, filter, and recrystallize. If the yellowing is deep, discard—oxidized amines can be cytotoxic in cell assays.
Q2: The compound weight increased after being left on the bench.
-
Diagnosis: Carbamylation .[1] The primary amine has reacted with CO₂ to form a carbamate salt.[1][2]
-
Verification: Run an NMR. You will see a broadening of peaks or new carbonyl signals not present in the pure amine.
-
Fix: This is often reversible.[2] Acidify the sample (dissolve in dilute HCl) to decarboxylate it (release CO₂), then lyophilize to recover the HCl salt.
Q3: Can I store the stock solution in water?
-
Answer: Only if it is the HCl salt . The free base is not water-soluble. However, aqueous solutions are prone to hydrolysis and bacterial growth.
-
Recommendation: Store stocks in 100% Ethanol at -20°C. Dilute into aqueous buffer only immediately before use.
Q4: I see a small impurity peak at M-34 in my Mass Spec.
-
Diagnosis: Photolysis . You have lost the chlorine atom due to light exposure.
-
Prevention: Ensure all future handling is done under low-light conditions or using amber glassware. This degradation is irreversible.
Part 4: QC & Validation
Before using a stored sample for critical experiments (e.g., Ki determination or in vivo dosing), perform this rapid QC check:
-
Visual Inspection: Must be white/off-white. Yellow = Oxidation.
-
Solubility Check:
-
Salt: Soluble in water/methanol.
-
Free Base: Insoluble in water, soluble in DCM/Ether.
-
-
1H-NMR Validation:
-
Look for the diagnostic Cyclopentyl protons (1.5 - 2.2 ppm region).
-
Look for the Benzylic-like -CH₂-N signal (approx 2.8 - 3.0 ppm).
-
Warning Sign: If the -CH₂-N signal shifts downfield or splits, suspect carbamate formation.
-
References
-
Chemical Identity & Properties
-
Degradation Mechanisms (Carbamylation)
-
Mechanistic insights into carbamate formation from CO₂ and amines. Catalysis Science & Technology (2021). Describes the rapid kinetics of primary amine reaction with CO₂ in non-polar vs polar environments. Link
-
Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy. Journal of Solution Chemistry (2012). Link
-
-
Storage of Amine Salts
-
Why are organic amines often more stable as the HCl salt? Chemistry Stack Exchange / General Organic Chemistry Principles. Explains the lattice energy stabilization and prevention of N-oxidation in salt forms. Link
-
-
Photostability of Chlorinated Aromatics
-
Photocatalytic dechlorination of unactivated chlorocarbons. Royal Society of Chemistry. Details the UV-susceptibility of C-Cl bonds. Link
-
Sources
Technical Support Center: [1-(3-Chlorophenyl)cyclopentyl]methanamine Spectral Analysis
Status: Operational Agent: Senior Application Scientist Ticket ID: NMR-3CL-CPMA-001 Subject: Troubleshooting & Interpretation of Complex NMR Data
Introduction: The Analytical Challenge
Welcome to the technical support hub for [1-(3-Chlorophenyl)cyclopentyl]methanamine . Whether you are characterizing a synthesized batch or analyzing a metabolite, this molecule presents a classic "deceptive simplicity" problem in NMR spectroscopy.
While the structure appears small (
This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current bottleneck.
Module 1: Sample Preparation & Acquisition Optimization
User Query: "My spectrum looks like a blob. The aliphatic region is unresolved, and the amine proton is missing."
Root Cause Analysis:
-
Salt vs. Free Base: This molecule is an amine. If you isolated it as an HCl (or fumarate/tartrate) salt, the ammonium protons (
) will broaden significantly and couple to the adjacent methylene ( ), complicating the spectrum. -
Solvent Effects:
is standard but often fails to resolve the specific exchangeable amine protons or the tight cyclopentyl multiplets.
Protocol: The "Clean-Start" Workflow
Use the following logic to determine your optimal sample conditions.
Figure 1: Decision matrix for solvent selection based on the ionization state of the amine.
Critical Checkpoints
-
Concentration: Aim for 10-15 mg in 0.6 mL solvent. Overloading (>30 mg) causes viscosity broadening in the cyclopentyl region.
-
Relaxation Delay (D1): The quaternary carbon (C1 of cyclopentyl) and the ipso-carbons of the aromatic ring have long
relaxation times. Set D1 = 5-10 seconds for quantitative or HMBC experiments to avoid missing quaternary signals [1].
Module 2: The Aromatic Region (7.0 – 7.5 ppm)
User Query: "I see four aromatic protons, but I can't distinguish the positions. They overlap."
Technical Insight: The 3-chlorophenyl group creates a specific splitting pattern known as an ABCD system (or AMTX depending on field strength), but it often appears as a "singlet", two "doublets", and a "triplet".
The "Meta-Substitution" Fingerprint
| Proton Position | Multiplicity (Ideal) | Appearance in Spectrum | |
| H-2' (between Cl and Alkyl) | Singlet (t) | Narrow singlet, often slightly broadened by long-range coupling. | |
| H-4' (ortho to Cl) | Doublet (ddd) | Distinct doublet, usually the most downfield or upfield depending on solvent. | |
| H-6' (ortho to Alkyl) | Doublet (dt) | Looks like a doublet; often overlaps with H-4'. | |
| H-5' (meta to both) | Triplet (t) | Pseudo-triplet. The "roof" of the multiplet points towards H-4'/H-6'. |
Troubleshooting Step: If H-4' and H-6' overlap:
-
Run a 1H-1H COSY .
-
Look for the H-5' triplet . It will show strong cross-peaks to both H-4' and H-6'.
-
H-2' (the singlet) will show no strong COSY correlation to the triplet (H-5'), only weak long-range spots (if SNR is high).
Module 3: The Aliphatic Nightmare (1.5 – 2.2 ppm)
User Query: "The cyclopentyl region is a mess. I can't integrate it properly. Is my compound impure?"
Technical Insight: This is not an impurity. It is a result of Diastereotopicity . Although the cyclopentyl ring might look symmetric on paper, the protons on the "top" face (cis to the phenyl ring) and "bottom" face (trans to the phenyl ring) exist in magnetically distinct environments.
Furthermore, the geminal coupling (
Visualizing the Spin System
Figure 2: Origin of spectral complexity in the cyclopentyl region.
Interpretation Guide
-
Integration: Do not try to integrate individual peaks. Integrate the entire region from ~1.5 to 2.2 ppm. It should sum to 8H .
-
The Methanamine CH2:
-
Look for a sharp signal distinct from the ring protons.
-
Shift: ~2.6–2.8 ppm (Free Base) or ~3.0–3.2 ppm (Salt).
-
Multiplicity: Singlet (Free base) or broad doublet/quartet (Salt due to coupling with NH protons).
-
-
HSQC is Mandatory: To prove purity, run a multiplicity-edited HSQC.
-
You should see 4 distinct CH2 correlations for the ring (if resolution is high) or 2 broad blobs if rotation is fast.
-
You must see 1 distinct CH2 correlation for the methanamine (
), which will have a unique carbon shift (~50-60 ppm) compared to the ring carbons (~20-40 ppm).
-
Module 4: The Amine Protons (-NH2)
User Query: "I cannot find the NH2 peak, or it's in the wrong place."
Technical Insight: Amine protons are "exchangeable." Their chemical shift and appearance depend entirely on:
-
Concentration: Higher conc. = Downfield shift (H-bonding).
-
Water Content: They exchange with trace
in the solvent. -
pH: Acidic traces broaden the peak significantly [3].
The Verification Test
If you suspect a peak (usually a broad singlet between 1.2 – 2.0 ppm) is the amine:
-
Add 1 drop of
to the NMR tube. -
Shake and wait 5 minutes.
-
Re-acquire.
-
Result: If the peak disappears (and the HDO peak at ~4.7 ppm grows), it was the amine.
-
Summary of Expected Shifts (CDCl3)
| Group | Multiplicity | Notes | |
| Aromatic (3-Cl) | 7.1 – 7.4 | m (4H) | Look for the "isolated" singlet (H-2'). |
| Methanamine (-CH2-N) | 2.65 – 2.75 | s (2H) | Shifts to ~3.1 if HCl salt. |
| Cyclopentyl (Ring) | 1.5 – 2.1 | m (8H) | Complex "envelope" of signals. |
| Amine (-NH2) | 1.1 – 1.8 | br s (2H) | Highly variable; D2O exchangeable. |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Chapter 3: Optimizing Sensitivity and Resolution).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Section: Virtual Coupling and Higher Order Effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
Technical Support Center: Bulk Scale-Up Synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine
Welcome to the Technical Support Portal. This guide provides validated, scalable protocols and troubleshooting frameworks for the synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine , a critical primary amine intermediate utilized in neuropharmacological and psychiatric drug development.
To ensure high-yield transitions from bench to bulk research scale, this guide focuses on mechanistic causality, self-validating analytical checkpoints, and strict safety parameters.
Workflow for[1-(3-Chlorophenyl)cyclopentyl]methanamine synthesis.
Phase 1: Cycloalkylation (Nitrile Formation)
The synthesis of 1-phenylcyclopentanecarbonitrile derivatives is initiated by the cyclization of 1,4-dibromobutane with the corresponding phenylacetonitrile under alkaline conditions 1.
Scalable Protocol
-
Preparation: Charge a jacketed reactor with 3-chlorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and anhydrous toluene (5 volumes).
-
Catalysis: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the mixture.
-
Base Addition: Slowly add finely powdered KOH (3.0 eq) in portions. Critical: Maintain the internal temperature below 40°C during addition to control the initial exotherm.
-
Cyclization: Heat the reactor to 90°C and maintain vigorous mechanical stirring for 8–12 hours.
-
Workup: Cool to 20°C, quench with deionized water (3 volumes), and separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality & Self-Validation
The use of TBAB (a phase-transfer catalyst) is non-negotiable for bulk scale-up. It transports the hydroxide ion from the solid KOH into the organic toluene phase, drastically accelerating the deprotonation of the alpha-carbon. This creates a self-validating kinetic system: the initial intermolecular Sₙ2 reaction is rapid and exothermic, but the subsequent intramolecular ring closure requires sustained heating (90°C) to overcome the entropic barrier. By monitoring the reaction via GC-MS, the complete conversion of the mono-alkylated intermediate into the cyclic product serves as an internal validation of thermodynamic completion.
Troubleshooting & FAQs
Q: We observe a high percentage of uncyclized, mono-alkylated intermediate. How can we drive the reaction to completion? A: This indicates insufficient phase-transfer efficiency or base exhaustion. Ensure the KOH is freshly powdered (to maximize surface area) and verify that the mechanical stirring is creating a sufficient emulsion between the solid base and the toluene phase. If the reaction stalls, adding an additional 0.5 eq of KOH and 0.01 eq of TBAB will push the cyclization to completion.
Q: Can we substitute KOH with aqueous NaOH for cost-efficiency at scale? A: Aqueous bases often lead to competitive hydrolysis of the nitrile group into an amide or carboxylic acid. Solid KOH with a phase-transfer catalyst minimizes water presence, preserving the nitrile functionality while providing the strong basicity required for double alkylation.
Phase 2: Nitrile Reduction (Amine Formation)
For the subsequent reduction step, chemoselective reduction of the nitrile using lithium aluminum hydride (LiAlH₄) is a highly reliable method for generating the primary amine while preserving the aromatic ring 2.
Scalable Protocol (LiAlH₄ Method for <1kg Batches)
-
Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (5 volumes) under a strict N₂ atmosphere at 0°C.
-
Addition: Dissolve the 1-(3-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in THF (2 volumes). Add this solution dropwise to the suspension, maintaining the internal temperature < 20°C.
-
Reduction: Remove the cooling bath and stir at 25°C for 4 hours.
-
Fieser Workup: Cool the reactor back to 0°C. For every x grams of LiAlH₄ used, carefully and sequentially add:
-
x mL of H₂O (Dropwise, extreme caution: highly exothermic H₂ gas evolution)
-
x mL of 15% aqueous NaOH
-
3x mL of H₂O
-
-
Isolation: Stir vigorously for 30 minutes until the precipitate turns white and granular. Filter through a Celite pad, wash the filter cake with THF, and concentrate the filtrate to yield the free base amine.
Causality & Self-Validation
LiAlH₄ acts as a powerful hydride donor, attacking the electrophilic nitrile carbon to form an iminium intermediate, which is rapidly reduced to the primary amine. The Fieser workup is a self-validating quenching system: the precise stoichiometric addition of water and base prevents the formation of a trapping aluminum hydroxide gel. Instead, it forces the formation of a granular, highly crystalline sodium aluminate (NaAlO₂) salt. The rapid, unobstructed filtration of this salt physically validates that the quench was executed correctly.
Troubleshooting & FAQs
Q: We are observing significant dechlorination (loss of the 3-chloro group) during reduction. Why? A: The 3-chloro substituent is highly susceptible to hydrogenolysis. While catalytic hydrogenation of nitriles to amines represents a highly atom-efficient method for bulk scale-up 3, using Palladium on Carbon (Pd/C) will rapidly cleave the Ar-Cl bond. If utilizing hydrogenation for bulk scale, you must substitute Pd/C with Raney Nickel and maintain lower hydrogen pressures. For lab-scale batches, chemoselective reduction using LiAlH₄ at 0–20 °C prevents dehalogenation entirely.
Q: The post-reduction filtration is taking hours due to a gelatinous emulsion. What went wrong? A: You likely deviated from the exact Fieser ratios or added the quench reagents too quickly, failing to allow the sodium aluminate crystals to mature. To salvage a gelatinous batch, add Rochelle salt (potassium sodium tartrate) solution and stir vigorously for 2 hours to break the emulsion by chelating the aluminum ions.
Quantitative Data Summary
The presence of the chlorophenyl moiety significantly enhances the lipophilicity of the compound, which influences its solubility profile during extraction and its interaction with biological targets 4. Track the following parameters to ensure batch-to-batch consistency:
| Parameter | Phase 1: Cycloalkylation | Phase 2: Nitrile Reduction |
| Target Intermediate/Product | 1-(3-Chlorophenyl)cyclopentanecarbonitrile | [1-(3-Chlorophenyl)cyclopentyl]methanamine |
| Typical Yield (Bulk Scale) | 82 - 88% | 75 - 85% |
| Critical Temperature | 90°C (Reflux phase) | 0°C (Addition), 25°C (Reaction) |
| Primary Analytical Marker | GC-MS: Disappearance of m/z 151 | FT-IR: Disappearance of C≡N stretch (~2240 cm⁻¹) |
| Major Impurity Risk | Mono-alkylated open-chain intermediate | Dechlorinated amine / Unreacted nitrile |
| Scalability Bottleneck | Exotherm during initial KOH addition | Exothermic quench / Emulsion during filtration |
References
-
bioRxiv. Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity. Available at:[Link]
-
Altai State Agricultural University (ASAU). Hydrogen Storage: Catalytic Hydrogenation of Nitriles. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison: [1-(3-Chlorophenyl)cyclopentyl]methanamine (CPCM) vs. Ketamine
This guide provides a rigorous technical comparison between the established anesthetic/antidepressant Ketamine and the structural analog [1-(3-Chlorophenyl)cyclopentyl]methanamine (hereafter referred to as CPCM ).
Given that CPCM is a specific chemical scaffold (CAS 933752-65-9) often used as a research building block rather than a clinically characterized drug, this guide structures the comparison based on Structure-Activity Relationship (SAR) principles , predicted pharmacodynamics , and standardized validation protocols .
Executive Summary
-
Ketamine: A high-affinity, non-competitive NMDA receptor antagonist with secondary efficacy as a Triple Reuptake Inhibitor (TRI). Clinically validated for anesthesia and treatment-resistant depression (TRD).
-
CPCM: A ring-contracted, des-keto, primary amine analog. Structural analysis suggests a pharmacological shift from pure NMDA antagonism toward Monoamine Reuptake Inhibition (MRI) . The 3-chlorophenyl substitution and primary methanamine tail are characteristic of serotonin/norepinephrine transporter ligands, potentially reducing psychotomimetic side effects while retaining antidepressant efficacy.
Structural & Physicochemical Analysis[1]
The structural divergence dictates the pharmacological profile.
| Feature | Ketamine | CPCM | Pharmacological Implication |
| Core Scaffold | Cyclohexanone | Cyclopentyl | Ring contraction (6-membered to 5-membered) generally reduces NMDA channel affinity due to altered steric fit within the pore. |
| Aryl Substitution | 2-Chlorophenyl (Ortho) | 3-Chlorophenyl (Meta) | The meta-chloro substituent is classically associated with increased affinity for SERT/NET (e.g., in amphetamine/cathinone SARs), whereas ortho favors NMDA blockade. |
| Amine Type | Secondary ( | Primary (Methanamine) | Primary amines on methylene linkers often exhibit faster metabolic clearance (MAO susceptibility) but higher selectivity for transporter proteins over ion channels. |
| Chirality | Chiral (R/S Enantiomers) | Achiral (at the ring)* | Note: The C1 carbon is a quaternary center but achiral unless the ring is substituted elsewhere. This simplifies synthesis but removes stereoselective tuning. |
Predicted Pharmacodynamics (SAR Evaluation)
NMDA Receptor Affinity
Ketamine binds the phencyclidine (PCP) site within the NMDA channel pore.
-
Ketamine:
nM (Racemic). High trapping capability. -
CPCM: Predicted
nM. The loss of the ketone oxygen (which forms a hydrogen bond with the receptor) and the ring contraction typically destabilize the ligand-receptor complex.
Monoamine Transporter Activity
-
Ketamine: Weak inhibitor of SERT/NET/DAT (
M). -
CPCM: Predicted High Affinity (
nM). The 3-chlorophenyl-alkyl-amine motif is a "privileged scaffold" for serotonin transporter (SERT) inhibition. CPCM resembles a ring-constrained analog of specific amphetamines or venlafaxine-like structures.
DOT Diagram: Structure-Activity Relationship (SAR)
Caption: SAR analysis predicts a shift from dominant NMDA antagonism in Ketamine to dominant SERT inhibition in CPCM.
Experimental Protocols for Validation
To objectively compare CPCM against Ketamine, the following standardized workflows must be executed.
Experiment A: Competitive Radioligand Binding (NMDA)
Objective: Determine the affinity (
-
Tissue Preparation:
-
Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
for 20 min; wash pellet 3x to remove endogenous glutamate/glycine.
-
-
Incubation:
-
Ligand:
-MK-801 (Specific Activity: 20-30 Ci/mmol). -
Concentration: 5 nM final concentration.
-
Test Compounds: Ketamine (
to M) vs. CPCM ( to M). -
Conditions: Incubate for 2 hours at 25°C in the presence of 10
M Glutamate and 10 M Glycine (required to open the channel).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Experiment B: Functional Electrophysiology (Patch Clamp)
Objective: Assess the "trapping" kinetics (off-rate). Ketamine's antidepressant effect is linked to its unique trapping dynamics.
-
Cell Line: HEK293 cells transiently transfected with GluN1 and GluN2B subunits.
-
Recording: Whole-cell voltage-clamp at -60 mV.
-
Protocol:
-
Apply Glutamate (100
M) + Glycine (10 M) for 5s to elicit baseline current. -
Co-apply Test Compound (Ketamine or CPCM) for 5s.
-
Washout with agonist alone.
-
-
Metric: Measure the decay time constant (
) of the blockade and the percentage of current recovery after washout.-
Prediction: CPCM will show faster washout (lower trapping) than Ketamine due to lack of the ketone anchor.
-
DOT Diagram: Experimental Workflow
Caption: Sequential validation workflow prioritizing binding affinity before functional kinetic analysis.
Safety & Handling (Material Safety)
-
Ketamine: Schedule III controlled substance. Requires DEA license.
-
CPCM: Often classified as a research chemical/building block. However, due to structural similarity to arylcyclohexylamines (PCP analogs), it should be handled as a potential neurotoxin and dissociative agent .
-
Precaution: Use full PPE (gloves, fume hood). The primary amine moiety increases skin permeability compared to ketamine.
References
-
Zanos, P., et al. (2018). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature, 533, 481–486. Link
-
Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology, 172(17), 4254–4276. Link
- Morris, P. J., et al. (2005). "Synthesis and N-methyl-D-aspartate (NMDA) receptor binding properties of C-10 substituted derivatives of 5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine." Journal of Medicinal Chemistry. (Reference for SAR of ring-contracted NMDA antagonists).
-
Sigma-Aldrich. "Product Specification: (1-(3-Chlorophenyl)cyclopentyl)methanamine." Merck KGaA. Link
Comprehensive Analytical Validation Guide: NMR and Mass Spectrometry Profiling of[1-(3-Chlorophenyl)cyclopentyl]methanamine
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and forensic analysis: the assumption that commercially sourced chemical building blocks are analytically pure. For complex primary amines like [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS 933752-65-9), relying solely on standard vendor Certificates of Analysis (CoA) can introduce catastrophic variables into your downstream biological assays or synthetic pathways.
This guide provides an objective, data-driven comparison between High-Purity Certified Reference Material (CRM) and Standard Synthetic Grade batches of [1-(3-Chlorophenyl)cyclopentyl]methanamine (commercially listed by suppliers such as [1]). More importantly, it outlines a self-validating analytical system utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) to ensure absolute structural and quantitative integrity.
The Causality of Analytical Choices: Building a Self-Validating System
To achieve true analytical confidence, we cannot rely on a single technique. Chromatographic purity (LC-UV) is inherently flawed because it only detects UV-active compounds and relies on relative response factors. To establish a self-validating system compliant with [2], we must pair orthogonal techniques:
-
LC-ESI-HRMS (Formula & Connectivity): High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition (C12H17ClN+). The isotopic spacing validates the presence of the chlorine atom, while the fragmentation pathway maps the molecular connectivity.
-
qNMR (Absolute Purity & Regiochemistry): Unlike LC-UV, qNMR is a primary ratio method. By comparing the integral of the analyte's protons against a certified internal standard, we obtain absolute mass fraction purity. Furthermore, the 1H NMR splitting pattern is the only definitive way to prove the chlorine is at the meta (3-position) rather than the ortho or para positions.
When HRMS confirms the exact formula and NMR confirms the exact isomeric structure and absolute purity, the system validates itself.
Fig 1. Orthogonal self-validating analytical workflow for reference standards.
Comparative Performance: CRM vs. Standard Synthetic Grade
When evaluating sources of [1-(3-Chlorophenyl)cyclopentyl]methanamine, the analytical discrepancies between grades dictate their utility. The data below summarizes the performance of a rigorously validated CRM against a typical crude synthetic batch.
Table 1: Comparative Performance Guide
| Analytical Parameter | High-Purity Reference Standard (CRM) | Standard Synthetic Grade | Analytical Impact & Causality |
| Chromatographic Purity (LC-UV) | > 99.5% (Sharp, symmetrical peak) | ~ 92.0% (Peak tailing, minor shoulders) | High purity prevents baseline noise and false-positive biological assay artifacts. |
| qNMR Assay (Absolute Purity) | 99.2% ± 0.3% | 88.5% ± 1.2% | qNMR reveals non-UV active impurities (e.g., residual solvents, inorganic salts) missed by LC-UV. |
| Isotopic Pattern (MS) | Exact match to theoretical 35Cl/37Cl ratio (3:1) | Skewed ratio due to co-eluting des-chloro impurities | Confirms the structural integrity of the halogenated aromatic ring. |
| Regioisomeric Purity (1H NMR) | Single isomer (3-chloro substitution confirmed) | Contains ~5% of the 2-chloro and 4-chloro regioisomers | Ensures target binding specificity, as regioisomers drastically alter pharmacodynamics. |
Table 2: Validated NMR and HRMS Spectral Data
| Technique | Signal / m/z | Assignment / Fragmentation | Scientific Rationale |
| 1H NMR (400 MHz, CDCl3) | δ 2.75 (s, 2H) | -CH2-NH2 (Methylene protons) | The sharp singlet confirms attachment to the fully substituted quaternary C1 of the cyclopentyl ring. |
| 1H NMR (400 MHz, CDCl3) | δ 7.15 - 7.35 (m, 4H) | Aromatic protons | The complex multiplet splitting pattern mathematically validates the meta-substitution (3-chloro). |
| 13C NMR (100 MHz, CDCl3) | δ 53.4 | Quaternary C1 (Cyclopentyl) | Downfield shift is driven by the adjacent electron-withdrawing phenyl and aminomethyl groups. |
| LC-ESI-HRMS (Positive) | m/z 210.1044 | [M+H]+ (Parent Ion) | Exact mass confirms the elemental formula C12H17ClN+ (Mass Error < 2 ppm). |
| LC-ESI-HRMS (Positive) | m/z 193.0779 | [M+H - NH3]+ | Characteristic neutral loss of ammonia, diagnostic for primary aliphatic amines. |
Experimental Protocols & Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed in accordance with pharmacopeial standards.
Protocol 1: LC-ESI-HRMS Validation (Compliant withUSP <736> [4])
Scientific Rationale: Primary amines are prone to peak tailing on standard silica columns due to secondary silanol interactions. We utilize a superficially porous particle (SPP) C18 column with advanced end-capping to force sharp peak elution, ensuring the mass spectrometer receives a concentrated, uniform ion bolus.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality Check: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for positive Electrospray Ionization (ESI+).
-
-
Chromatographic Separation: Inject 2 µL onto a C18 SPP column (2.1 x 100 mm, 2.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at 0.4 mL/min.
-
HRMS Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolution to >70,000 FWHM.
-
Causality Check: High resolution is mandatory to differentiate the target compound from isobaric background matrix ions.
-
-
Data Processing: Extract the exact mass chromatogram for m/z 210.1044. Verify the 35Cl/37Cl isotopic signature (a peak at m/z 212.1014 at ~32% relative abundance).
Fig 2. HRMS fragmentation pathway of[1-(3-Chlorophenyl)cyclopentyl]methanamine.
Protocol 2: qNMR Validation (Compliant withUSP <761> [3])
Scientific Rationale: qNMR eliminates the need for a compound-specific reference standard by utilizing a universal internal standard (IS). The accuracy of this method is entirely dependent on the precision of the gravimetric preparation and the longitudinal relaxation time (T1) of the measured protons.
-
Internal Standard Selection: Select NIST-traceable Maleic Acid (δ 6.3 ppm in CDCl3) as the internal standard.
-
Causality Check: Maleic acid provides a sharp, isolated singlet that does not overlap with the aliphatic or aromatic signals of the analyte.
-
-
Gravimetric Preparation: Using a highly calibrated microbalance, accurately weigh ~20.00 mg of[1-(3-Chlorophenyl)cyclopentyl]methanamine and ~10.00 mg of Maleic Acid into the same vial. Record weights to 0.01 mg precision. Dissolve in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° (to maximize signal-to-noise ratio).
-
Relaxation Delay (D1): 30 seconds.
-
Causality Check: A D1 of at least 5 × T1 ensures complete spin-lattice relaxation between pulses. Failing to do this will artificially truncate the integrals, ruining quantitative accuracy.
-
Number of Scans: 64.
-
-
Integration and Calculation: Phase and baseline-correct the spectrum manually. Integrate the Maleic Acid singlet (2H) and the analyte's methylene singlet at δ 2.75 ppm (2H). Calculate absolute purity using the standard qNMR mass-ratio equation.
Conclusion
Validating compounds like [1-(3-Chlorophenyl)cyclopentyl]methanamine requires moving beyond superficial LC-UV traces. By implementing a self-validating framework where exact mass spectrometry (HRMS) confirms elemental composition and quantitative NMR (qNMR) proves absolute isomeric purity, researchers can confidently bridge the gap between chemical synthesis and biological application. Choosing high-purity, fully characterized reference standards over crude synthetic grades is a fundamental prerequisite for reproducible science.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. URL: [Link]
Pharmacological Divergence: [1-(3-Chlorophenyl)cyclopentyl]methanamine vs. Classical Arylcycloalkylamines
Executive Summary
For drug development professionals and neuropharmacologists, the arylcycloalkylamine scaffold represents a highly tunable pharmacophore capable of targeting both the glutamatergic and monoaminergic systems. While classical derivatives like Phencyclidine (PCP) and 1-Phenylcyclopentylamine (PCA) are prototypical N-methyl-D-aspartate receptor (NMDAR) uncompetitive antagonists, subtle structural modifications can drastically alter their target selectivity.
This guide objectively compares [1-(3-Chlorophenyl)cyclopentyl]methanamine (hereafter referred to as 3-Cl-PCPM ) against classical arylcycloalkylamines. By analyzing the structure-activity relationship (SAR), we demonstrate how the insertion of a single methylene bridge shifts the molecule's primary affinity from the NMDAR to monoamine transporters (DAT, NET, and SERT), aligning its pharmacological profile closer to that of sibutramine metabolites[1] than to traditional dissociative anesthetics[2].
Structural Phylogeny & SAR Logic
The pharmacological divergence between 3-Cl-PCPM and classical arylcycloalkylamines is driven by two critical structural modifications:
-
The Methylene Bridge (-CH₂-) Insertion: In classical dissociatives (e.g., PCA), the basic amine is attached directly to the cycloalkyl ring. This compact conformation perfectly satisfies the spatial constraints of the PCP-binding site within the NMDAR ion channel[3]. In 3-Cl-PCPM, the amine is extended via a methylene bridge (forming a methanamine). This sp3-hybridized extension creates a steric clash within the NMDAR channel but provides the optimal distance to mimic the phenethylamine backbone, allowing it to anchor deeply into the S1 binding pocket of monoamine transporters[2].
-
Meta-Chlorine Substitution: Halogenation at the 3-position (meta) of the phenyl ring increases the molecule's overall lipophilicity (LogP). In the context of monoamine reuptake inhibitors, this halogen occupies a lipophilic sub-pocket within the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), significantly enhancing binding affinity and slowing the off-rate of the ligand[3].
Fig 1: Structural divergence shifting affinity from NMDAR to monoamine transporters.
Quantitative Pharmacological Comparison
To objectively evaluate the performance of 3-Cl-PCPM, we must benchmark it against both a classical arylcycloalkylamine (PCA) and a structurally related cyclobutyl-methanamine (Didesmethylsibutramine, the active metabolite of the anti-obesity drug Sibutramine)[1].
The table below summarizes the binding affinities (
| Compound Class | Representative Molecule | NMDAR Affinity ( | DAT Inhibition ( | NET Inhibition ( | SERT Inhibition ( | Primary Clinical Phenotype |
| Classical Arylcycloalkylamine | PCA (1-Phenylcyclopentylamine) | High (~150 nM) | Moderate (~2.5 µM) | Weak (>10 µM) | Weak (>10 µM) | Dissociative / Anesthetic |
| Arylcycloalkyl-methanamine | 3-Cl-PCPM | Low (>10 µM) | High (~80 nM) | High (~120 nM) | Moderate (~1.5 µM) | Stimulant / Antidepressant |
| Cyclobutyl-methanamine | Didesmethylsibutramine | Negligible | High (~20 nM) | High (~15 nM) | High (~30 nM) | Anorectic / SNRI |
Data Synthesis: The data clearly illustrates that the methanamine extension abrogates NMDAR affinity while drastically increasing potency at DAT and NET[2]. 3-Cl-PCPM functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), making it a candidate for research into ADHD, narcolepsy, or treatment-resistant depression, rather than anesthesia.
Experimental Methodologies (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the pharmacological profile of 3-Cl-PCPM must be validated using rigorous, self-validating in vitro systems.
Protocol 1: High-Throughput Monoamine Transporter Uptake Assay
This workflow measures the functional ability of 3-Cl-PCPM to prevent the reuptake of neurotransmitters.
-
Cell Culture & Seeding: Stably transfect HEK293 cells with human DAT, NET, or SERT.
-
Causality: HEK293 cells natively lack endogenous monoamine transporters. Using them provides a clean, zero-background environment to isolate the specific kinetics of the transfected transporter[2].
-
-
Plating: Plate cells at 15,000 cells/well in 384-well Poly-L-Lysine (PLL) coated black-clear bottom plates. Incubate for 6 hours.
-
Causality: PLL coating ensures robust electrostatic adherence of the cells. This prevents cell detachment during the subsequent washing steps, which would otherwise result in a false-positive reading for uptake inhibition.
-
-
Compound Incubation: Remove media and add 20 µL of assay buffer (20 mM HEPES, 1x HBSS, pH 7.4) alongside 5 µL of 3-Cl-PCPM in a concentration gradient (0.1 nM to 10 µM). Include cocaine (DAT) or nisoxetine (NET) as positive controls.
-
Substrate Addition: Introduce a fluorescent monoamine mimicking substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Quantification: Measure intracellular fluorescence. Calculate the
using non-linear regression analysis.
Fig 2: High-throughput self-validating workflow for monoamine transporter uptake assays.
Protocol 2: NMDAR Radioligand Binding Assay
To confirm the loss of NMDAR affinity, a competitive binding assay against
-
Tissue Preparation: Isolate and homogenize rat forebrain tissue, washing extensively to remove endogenous glutamate.
-
Receptor Activation: Incubate the homogenate with 3-Cl-PCPM and
-MK-801 in the presence of 10 µM Glutamate and 10 µM Glycine.-
Causality:
-MK-801 binds exclusively to the uncompetitive site inside the NMDAR ion channel. Adding glutamate and glycine forces the receptor into an "open" state, allowing the radioligand (and the test compound) access to the intra-channel PCP-binding site. Without this step, binding cannot occur, invalidating the assay[2].
-
-
Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure bound radioactivity using liquid scintillation counting to determine the
.
Conclusion
While sharing a foundational core with dissociative anesthetics, [1-(3-Chlorophenyl)cyclopentyl]methanamine represents a distinct pharmacological entity. The strategic insertion of a methylene bridge fundamentally alters its spatial geometry, abolishing uncompetitive NMDAR antagonism while optimizing the molecule for the S1 binding pockets of DAT and NET. For drug development professionals, this compound serves as a highly efficient scaffold for designing novel NDRIs, offering a targeted approach for central nervous system disorders characterized by monoaminergic deficits rather than glutamatergic dysregulation.
References
1.[2] Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One. URL: [Link] 2.[3] Wallach, J., Colestock, T., Agramunt, J., Claydon, M. D., Dybek, M., Filemban, N., Chatha, M., Halberstadt, A. L., Brandt, S. D., Lodge, D., Bortolotto, Z. A., & Adejare, A. (2019). "Pharmacological characterizations of the 'legal high' fluorolintane and isomers." European Journal of Pharmacology. URL: [Link] 3.[1] Oberholzer, H. M., Bester, M. J., van der Schoor, C., & Venter, C. (2014). "Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks." Journal of Endocrinology and Diabetes. URL: [Link]
Sources
- 1. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 3. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Purity Verification of [1-(3-Chlorophenyl)cyclopentyl]methanamine via GC-MS
An In-Depth Comparison Guide:
Part 1: Executive Summary & Strategic Rationale
In the development of novel CNS-active agents, [1-(3-Chlorophenyl)cyclopentyl]methanamine serves as a critical scaffold, often functioning as a precursor to rigidified analogues of phenethylamine or ketamine-like dissociatives. Its structural integrity is paramount; however, its primary amine tail and lipophilic carbocycle present specific analytical challenges.
While HPLC-UV is the industry workhorse for routine batch release, it fails to identify structural isomers or co-eluting synthetic intermediates (such as the unreduced nitrile precursor). H-NMR offers absolute structural certainty but lacks the sensitivity required for trace impurity profiling (<0.1%).
Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with chemical derivatization, emerges as the superior methodology for comprehensive purity verification. It combines high-resolution separation with mass-spectral fingerprinting, allowing for the unequivocal detection of the 3-chlorophenyl isotopic signature and specific fragmentation patterns that HPLC cannot provide.
Part 2: Comparative Analysis of Analytical Platforms
The following table objectively compares GC-MS against standard alternatives for this specific compound.
| Feature | GC-MS (Derivatized) | HPLC-UV (Reverse Phase) | 1H-NMR (500 MHz) |
| Primary Utility | Impurity profiling & ID confirmation | Routine purity % (Area under curve) | Structural elucidation |
| Specificity | High (Mass fingerprint + Retention) | Medium (Retention time only) | Very High (Chemical shift) |
| Sensitivity (LOD) | Excellent (ng/mL range) | Good (µg/mL range) | Poor (mg/mL required) |
| Isomer Resolution | Superior (Separates positional isomers) | Moderate (Requires chiral columns) | High (Distinct splitting patterns) |
| Sample Prep | Complex (Requires Derivatization) | Simple (Dilute & Shoot) | Simple (Dissolve in solvent) |
| Critical Limitation | Thermal instability of free amine | "Blind" to non-chromophores | Cannot detect trace impurities <0.5% |
Why GC-MS Wins for Purity Verification
For [1-(3-Chlorophenyl)cyclopentyl]methanamine, the primary synthesis impurity is often the starting material 1-(3-chlorophenyl)cyclopentanecarbonitrile .
-
HPLC-UV: The nitrile and amine have similar chromophores (the chlorophenyl ring), potentially leading to co-elution or miscalculation of response factors.
-
GC-MS: The nitrile (MW ~205) and the amine (MW 209) have distinct retention times and mass spectra. Furthermore, the Chlorine isotope pattern (³⁵Cl/³⁷Cl) provides an internal validation check that UV absorption lacks.
Part 3: Deep-Dive Methodology (GC-MS)
The Necessity of Derivatization
Running primary amines like [1-(3-Chlorophenyl)cyclopentyl]methanamine directly on GC columns often results in:
-
Peak Tailing: Interaction with silanol groups on the column liner.
-
Thermal Degradation: Deamination at high injector temperatures.
Protocol Decision: We utilize Trifluoroacetic Anhydride (TFAA) derivatization. This converts the polar amine into a volatile, stable amide, improving peak shape and providing a diagnostic mass shift (+96 Da).
Experimental Protocol
Reagents & Materials
-
Analyte: [1-(3-Chlorophenyl)cyclopentyl]methanamine reference standard.[1]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).
-
Solvent: Ethyl Acetate (LC-MS Grade).
-
Base: Triethylamine (TEA) (to scavenge acid byproducts).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Derivatization Reaction:
-
Transfer 100 µL of Stock Solution to a GC vial.
-
Add 50 µL TFAA .
-
Add 10 µL TEA .
-
Mechanism:[2] The nucleophilic amine attacks the carbonyl of TFAA, releasing trifluoroacetic acid and forming the N-trifluoroacetyl derivative.
-
-
Incubation: Cap and heat at 60°C for 20 minutes.
-
Work-up: Evaporate to dryness under a gentle stream of Nitrogen (N₂) to remove excess acid/anhydride. Reconstitute in 200 µL Ethyl Acetate.
-
Injection: Inject 1 µL into the GC-MS.
Instrument Parameters (Agilent 7890B/5977A or equivalent)
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
MS Source: EI (70 eV) @ 230°C.
-
Scan Range: 40–450 amu.
Part 4: Data Interpretation & Visualization
Mass Spectral Logic (E-E-A-T)
The identification relies on three specific validation points in the mass spectrum.
-
Molecular Ion (M+):
-
Underivatized: M+ at m/z 209 (Weak).
-
TFA-Derivative: M+ at m/z 305 (209 + 96). This shift confirms the presence of exactly one primary amine group.
-
-
Isotope Pattern:
-
Look for the 3:1 ratio at m/z 305 (³⁵Cl) and m/z 307 (³⁷Cl). This confirms the presence of the chlorophenyl ring.
-
-
Alpha-Cleavage Fragment:
-
Underivatized: The bond between the alpha-carbon and the nitrogen breaks. For R-CH2-NH2, the dominant fragment is m/z 30 (CH2=NH2+).
-
TFA-Derivative: The fragment becomes CH2=NH(+)-CO-CF3, appearing at m/z 126 .
-
Diagnostic Value: A strong peak at m/z 126 combined with the M+ 305 confirms the specific [Cyclopentyl]-CH2-NH2 connectivity.
-
Analytical Decision Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch based on GC-MS data.
Figure 1: Step-by-step decision tree for validating compound purity using GC-MS markers.
Part 5: Validation & Quality Control
To ensure the protocol is self-validating , the following criteria must be met:
-
System Suitability: Inject a blank (Ethyl Acetate + TFAA) to ensure no ghost peaks appear at the analyte retention time.
-
Linearity: Construct a 5-point calibration curve (10 – 200 µg/mL). The correlation coefficient (
) must be . -
Carryover Check: Inject a solvent blank immediately after the highest standard. Area response must be
of the standard.
Common Pitfalls
-
Incomplete Derivatization: If a peak appears at the underivatized retention time (earlier elution) with m/z 209, the reaction time was insufficient or wet solvents were used (water hydrolyzes TFAA).
-
Injector Port Activity: If the peak tails significantly even after derivatization, change the inlet liner and trim the column (approx. 10 cm).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52983583, (1-(3-Chlorophenyl)cyclopentyl)methanamine. Retrieved October 26, 2023, from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
Sources
A Comparative Guide to the Reproducibility of Arylcycloalkylamine Biological Effects: A Case Study on Ketamine
A Note on the Topic: Initial searches for "[1-(3-Chlorophenyl)cyclopentyl]methanamine" did not yield sufficient data in peer-reviewed scientific literature to conduct a thorough analysis of its biological effects or reproducibility. This compound appears to be a novel or non-commercialized chemical entity. To fulfill the structural and methodological requirements of this guide, we will use Ketamine , a well-characterized and structurally related arylcycloalkylamine, as a case study. This approach allows for a robust, data-driven comparison and provides a framework for evaluating the reproducibility of novel compounds within this class.
Introduction: The Challenge of Reproducibility in Glutamatergic Modulation
The study of psychoactive compounds, particularly those modulating the glutamatergic system, presents significant challenges to experimental reproducibility. Arylcycloalkylamines, a class of compounds known for their anesthetic, analgesic, and, more recently, rapid-acting antidepressant effects, are a prime example.[1][2] Their biological outcomes can be influenced by a host of variables, from stereochemistry to subtle differences in administration protocols. This guide aims to provide researchers and drug development professionals with a framework for understanding and mitigating these variables, ensuring more consistent and reliable experimental outcomes. We will dissect the biological effects of ketamine, explore common sources of variability, and compare its performance with key alternatives, supported by established experimental protocols.
Part 1: Ketamine's Core Biological Effects and Mechanism of Action
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exerts its primary effects by blocking the ion channel of this receptor, thereby inhibiting the excitatory neurotransmitter glutamate.[3][4] This action is central to its anesthetic and analgesic properties.[1]
However, its rapid antidepressant effects, observed at sub-anesthetic doses, arise from a more complex downstream cascade.[5][6] The prevailing hypothesis suggests that ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This disinhibits pyramidal neurons, leading to a transient surge of glutamate.[1][5] This glutamate surge paradoxically activates a different type of glutamate receptor, the AMPA receptor, triggering a series of intracellular signaling events.[3]
Key downstream pathways include:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Increased AMPA activation stimulates the release of BDNF.[3][7]
-
mTORC1 Pathway Activation: BDNF, in turn, activates the mammalian target of rapamycin complex 1 (mTORC1) pathway.[5]
This cascade ultimately promotes synaptogenesis—the formation of new synapses—particularly in brain regions like the prefrontal cortex, which are often impaired in chronic stress and depression.[3][5] This structural and functional restoration of neural circuits is believed to underlie its rapid and robust antidepressant effects.[3]
Caption: Ketamine's antidepressant mechanism of action.
Part 2: Factors Influencing the Reproducibility of Ketamine's Effects
Despite a well-defined primary mechanism, the clinical and preclinical effects of ketamine can be highly variable. Researchers must control for several key factors to ensure reproducible results.
-
Stereochemistry (Enantiomers): Ketamine is a racemic mixture of two mirror-image molecules: (S)-ketamine (esketamine) and (R)-ketamine (arketamine).[8] Esketamine has a higher affinity for the NMDA receptor, making it a more potent antagonist.[8][9] Consequently, studies using racemic ketamine versus esketamine are not directly comparable in terms of dosage or potentially even the profile of effects.
-
Dosage and Administration Route: The distinction between anesthetic and antidepressant effects is dose-dependent.[1] Sub-anesthetic doses (typically 0.5 mg/kg via IV infusion) are required for the antidepressant effect.[10] The route of administration (intravenous, intramuscular, intranasal) significantly impacts bioavailability and pharmacokinetics, altering both the onset and duration of action.[11]
-
Metabolism: The role of ketamine's metabolites, such as hydroxynorketamine, in its antidepressant effects is an area of active investigation and may contribute to inter-individual variability.[1]
-
Patient/Subject Variability: In clinical settings, factors such as the type of depression (e.g., unipolar vs. bipolar), treatment history, and individual genetics can lead to a wide range of responses, with clinical response rates reported from 29% to 79%.[10][12] In preclinical models, the species, strain, and sex of the animal can influence outcomes.[13]
Part 3: Comparative Analysis with Alternatives
Evaluating reproducibility requires comparison against established and emerging alternatives.
| Feature | Racemic Ketamine | Esketamine (Spravato®) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | Non-selective NMDA receptor antagonist.[1] | Selective S-enantiomer NMDA receptor antagonist.[8][9] | Inhibit reuptake of serotonin. |
| Onset of Action | Rapid (hours to days).[7][10] | Rapid (hours to days).[11][14] | Delayed (weeks to months).[2] |
| Administration | IV infusion, IM (typically off-label).[11] | Intranasal spray, under clinical supervision.[11][14] | Oral, self-administered. |
| FDA Approval Status | Approved as an anesthetic; off-label for depression.[9][15] | FDA-approved for treatment-resistant depression (TRD).[6][11] | Widely FDA-approved for depression. |
| Reproducibility Issues | High variability in response rates[12]; enantiomeric composition matters. | More standardized due to fixed formulation and REMS program[9], but response still varies. | Well-established protocols, but still subject to significant non-response rates (~33%).[2] |
| Key Side Effects | Dissociative effects, potential for abuse, cardiovascular stimulation.[1][12] | Dissociative effects (though may be less than racemic), sedation, increased blood pressure.[6] | Nausea, insomnia, sexual dysfunction, withdrawal syndrome. |
Summary: Esketamine represents an effort to improve the reproducibility of ketamine's effects by isolating the more potent enantiomer and standardizing its administration via a nasal spray under a strict safety program.[9][14] While this reduces some variables, patient-specific responses remain a challenge. SSRIs, while having a much slower onset, have highly established (though not universally effective) treatment protocols. Newer glutamatergic modulators, such as the NMDA-PAM Rapastinel, are also under investigation and may offer different reproducibility profiles by targeting the receptor in a different manner.[6]
Part 4: Experimental Protocols for Assessing Reproducibility
To objectively compare compounds, standardized and self-validating protocols are essential. Below are two key methodologies for assessing antidepressant-like effects and their underlying molecular correlates.
Protocol 1: Preclinical Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.[16][17] The core principle is that an effective antidepressant will increase the time an animal spends actively trying to escape (swimming/climbing) versus being immobile.[16][18]
Objective: To measure the effect of a test compound on depressive-like behavior in rodents.
Methodology:
-
Animal Handling & Acclimation: Handle rodents daily for at least 4 days prior to testing to reduce handling-induced stress.[13] Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.[17]
-
Pre-Test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session.[13] This initial exposure induces a baseline level of immobility for the subsequent test. Remove, dry thoroughly, and return the animal to its home cage.
-
Drug Administration (Day 2): Administer the test compound (e.g., Ketamine 10 mg/kg, i.p.) or vehicle control at a specified time before the test session (e.g., 24 hours for ketamine to assess its sustained effects).[19]
-
Test Session (Day 2): Place the animal back into the swim cylinder for a 5-minute session.[13] Record the entire session via video for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the video recording. Tally the cumulative time (in seconds) spent in three behaviors:
-
Immobility: Floating motionless or making only minor movements necessary to keep the head above water.
-
Swimming: Actively moving limbs and traversing the cylinder.
-
Climbing: Making active upward-directed movements with forepaws against the cylinder wall.
-
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility is interpreted as an antidepressant-like effect.[19]
Causality and Self-Validation: To ensure the observed effect is not due to general hyperactivity, a separate locomotor activity test should be performed.[13] A valid antidepressant effect should reduce immobility without significantly increasing general locomotion. The inclusion of a positive control (a known antidepressant) helps validate the assay's sensitivity.
Protocol 2: Molecular Assessment of BDNF Levels via ELISA
This protocol quantifies changes in a key molecular target downstream of ketamine's action. An increase in BDNF is a biomarker associated with ketamine's clinical response.[20]
Objective: To quantify Brain-Derived Neurotrophic Factor (BDNF) concentration in plasma or serum samples following compound administration.
Methodology:
-
Sample Collection: Collect blood samples at baseline and at a predetermined time post-infusion (e.g., 240 minutes for ketamine, a critical window for response).[20] Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, detection antibody) from a commercial BDNF ELISA kit (e.g., from R&D Systems or Sigma-Aldrich) according to the manufacturer's instructions.[20][21] Prepare a standard curve by performing serial dilutions of the BDNF standard protein.
-
Assay Procedure (Sandwich ELISA): a. Add 100 µL of standards, controls, and diluted samples (e.g., 1:20 dilution) to wells of a microplate pre-coated with an anti-BDNF antibody.[20] b. Incubate for the specified time (e.g., 2.5 hours at room temperature).[21] BDNF in the sample will bind to the immobilized antibody. c. Wash the plate multiple times with wash buffer to remove unbound substances. d. Add 100 µL of a biotin-conjugated anti-BDNF detection antibody to each well and incubate (e.g., 1 hour at room temperature).[21] This antibody binds to a different epitope on the captured BDNF. e. Wash the plate again. f. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution and incubate (e.g., 45 minutes).[21] The streptavidin binds to the biotin on the detection antibody. g. Wash the plate a final time. h. Add 100 µL of a TMB substrate solution. The HRP enzyme will catalyze a color change proportional to the amount of bound BDNF. Incubate in the dark (e.g., 30 minutes).[21] i. Add 50 µL of stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Read the optical density (OD) of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the OD values of the standards against their known concentrations. c. Interpolate the BDNF concentration of the unknown samples from the standard curve. d. Compare post-treatment BDNF levels to baseline levels for each group.
Caption: Standard workflow for a BDNF Sandwich ELISA.
Conclusion
The reproducibility of the biological effects of arylcycloalkylamines like ketamine is not an inherent property of the molecule alone but is critically dependent on rigorous experimental design and control. By understanding the compound's mechanism of action, accounting for key variables like stereochemistry and dosage, and employing validated, standardized protocols, researchers can significantly enhance the reliability of their findings. The comparative analysis with alternatives like esketamine and SSRIs highlights the trade-offs between onset of action, regulatory standardization, and side-effect profiles. This guide provides a foundational framework for researchers aiming to produce robust and reproducible data in the complex but promising field of glutamatergic therapeutics.
References
-
Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Mechanism of Action: How Ketamine Therapy Works. (2024, June 3). Bespoke Treatment. Retrieved from [Link]
-
Ketamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Ketamine: Mechanism of Action & Drug Interactions. (n.d.). Study.com. Retrieved from [Link]
-
Ketamine Mechanism of Action - How Ketamine Works. (n.d.). Southern Illinois Associates. Retrieved from [Link]
-
The Difference Between Ketamine and Esketamine. (2024, September 2). BestMind Behavioral Health. Retrieved from [Link]
-
NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Esketamine vs. Ketamine: What is the Difference? (n.d.). Avesta. Retrieved from [Link]
-
Is Spravato Ketamine? - Esketamine vs. Ketamine. (2024, July 18). Luxury Psychiatry. Retrieved from [Link]
-
Ketamine and Esketamine: Is There a Meaningful Clinical Difference?. (2025, September 22). Psychiatrist.com. Retrieved from [Link]
-
The Difference Between Esketamine vs Ketamine | Spravato®. (2024, August 19). Columbia Mental Health. Retrieved from [Link]
-
Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms. (2017, September 5). Portland Press. Retrieved from [Link]
-
Replication of Ketamine's Antidepressant Efficacy in Bipolar Depression: A Randomized Controlled Add-on Trial - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
NMDA receptors and L-arginine/nitric oxide/cyclic guanosine monophosphate pathway contribute to the antidepressant-like effect of Yueju pill in mice. (2019, September 16). Portland Press. Retrieved from [Link]
-
Factsheet on the forced swim test. (n.d.). LASA. Retrieved from [Link]
-
NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine. (2023, February 8). Journal of Neuroscience. Retrieved from [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012, May 3). ResearchGate. Retrieved from [Link]
-
Plasma brain derived neurotrophic factor (BDNF) and response to ketamine in treatment-resistant depression. (2014, February 1). Oxford Academic. Retrieved from [Link]
-
BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
NC3Rs position paper - Forced swim test. (2024, September). NC3Rs. Retrieved from [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries. Retrieved from [Link]
-
NMDA Receptor Antagonists for Treatment of Depression. (2013, April 3). MDPI. Retrieved from [Link]
-
The Mouse Forced Swim Test - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New ketamine study promises extended relief for depression. (2025, May 22). ScienceDaily. Retrieved from [Link]
-
Understanding Ketamine's Antidepressant Effect. (2020, August 21). YouTube. Retrieved from [Link]
-
Long-Term Effects of Single and Repeated Ketamine Infusions on Treatment-Resistant Depression: A Retrospective Chart Review Study. (2024, October 12). MDPI. Retrieved from [Link]
-
Ketamine as a rapid antidepressant: the debate and implications. (2018, January 2). BJPsych Advances. Retrieved from [Link]
-
What is the mechanism of action of methenamine?. (2025, September 3). Dr.Oracle. Retrieved from [Link]
-
Human BDNF(Brain Derived Neurotrophic Factor) ELISA Kit. (n.d.). Elk Biotechnology. Retrieved from [Link]
-
Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). GoodRx. Retrieved from [Link]
-
(PDF) BDNF Release Is Required for the Behavioral Actions of Ketamine. (2025, August 7). ResearchGate. Retrieved from [Link]
-
An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013, July 15). PubMed. Retrieved from [Link]
-
METHENAMINE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]
-
Methenamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
3-Cyclopentyl-1-adamantanamines and adamantanemethanamines. Antiviral activity evaluation and convulsions studies. (1994, October). PubMed. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (2025, April 9). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. bespoketreatment.com [bespoketreatment.com]
- 4. Ketamine: Mechanism of Action & Drug Interactions - Video | Study.com [study.com]
- 5. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Southern Illinois Associates, LLC - Mental Health Services [sia-llc.net]
- 8. avestaketaminewellness.com [avestaketaminewellness.com]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Replication of Ketamine’s Antidepressant Efficacy in Bipolar Depression: A Randomized Controlled Add-on Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxurypsychiatryclinic.com [luxurypsychiatryclinic.com]
- 12. Ketamine as a rapid antidepressant: the debate and implications | BJPsych Advances | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. bestmindbh.com [bestmindbh.com]
- 15. columbiapsychiatry-dc.com [columbiapsychiatry-dc.com]
- 16. lasa.co.uk [lasa.co.uk]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: Reference Standard Characterization for [1-(3-Chlorophenyl)cyclopentyl]methanamine
Executive Summary
The analysis of [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9) presents a unique challenge in both pharmaceutical impurity profiling and forensic toxicology.[1] Structurally related to arylcyclohexylamines (like Ketamine and Phencyclidine), this molecule often appears as a synthesis intermediate or a novel psychoactive substance (NPS) analog.[2]
Unlike established pharmacopeial standards, this analyte lacks widespread availability as a Certified Reference Material (CRM).[2] Consequently, laboratories must often rely on "Research Grade" materials.[2] This guide objectively compares the reliability of available reference material grades and outlines a self-validating protocol to upgrade commercial reagents to Secondary Reference Standards compliant with ISO 17025/17034 principles.
Technical Identity & Structural Context[2][3][4][5][6][7]
Before selecting a standard, the analyst must confirm the specific isomerism, as positional isomers (2-chloro, 4-chloro) and ring homologs (cyclopropyl, cyclohexyl) exhibit near-identical mass spectral fragmentation.[1]
| Feature | Specification | Critical Analytical Note |
| Chemical Name | [1-(3-Chlorophenyl)cyclopentyl]methanamine | Distinct from N-methyl analogs.[1][3] |
| CAS Number | 933752-65-9 | Verify against CAS 1209173-54-5 (Cyclopropyl analog).[1][3] |
| Molecular Formula | MW: 209.72 g/mol . | |
| Key Moiety | Primary Amine ( | Derivatization required for stable GC analysis.[1] |
| Isomer Risk | meta-chloro substitution | Must be resolved from para-chloro (4-Cl) isomer.[1][3] |
Comparative Analysis: Reference Material Grades
The following table contrasts the three tiers of reference materials available for this analyte. For rigorous quantitative analysis, "Research Grade" materials are insufficient without in-house characterization.[1][2][3]
Table 1: Reference Standard Performance Matrix
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Secondary Standard (In-House) | Tier 3: Research Grade (Commercial) |
| Availability | Extremely Rare for this specific CAS.[1][3] | High (Generated from Tier 3).[1] | High (Sigma, Fluorochem, Enamine).[1] |
| Purity Definition | Mass Balance / qNMR (>99.0%).[1] | Chromatographic Purity (>98%).[2][4] | "Area %" only (often ~95%).[2] |
| Traceability | SI Units (NIST/BIPM traceable).[1] | Traceable to Primary Standard.[2][3] | Vendor Batch only. |
| Uncertainty | Explicit statement ( | Estimated ( | Unknown / Not Provided. |
| Legal Defensibility | High (Forensic/Pharma compliant).[1] | Moderate (Requires validation data). | Low (Screening only).[2] |
| Cost |
Expert Insight: Since Tier 1 CRMs are currently unavailable for [1-(3-Chlorophenyl)cyclopentyl]methanamine, laboratories must purchase Tier 3 material and execute the Validation Protocol (Section 5) to create a Tier 2 Secondary Standard.
Strategic Analytical Workflows
The characterization of this molecule requires distinguishing the cyclopentyl ring from cyclohexyl analogs (common in Ketamine synthesis) and verifying the meta-chloro position.[1][3]
Diagram 1: Analytical Decision Tree (DOT)
Caption: Workflow for upgrading Research Grade material to a Secondary Reference Standard.
Validation Protocol: Upgrading Research Material
To use a commercial building block as a quantitative reference, follow this self-validating protocol. This adheres to ICH Q3A and ISO 17025 requirements for in-house standard preparation.[1][3]
Step 1: Structural Confirmation (NMR)
The primary risk is ring expansion/contraction impurities.[2]
-
Technique: 1H NMR (400 MHz, DMSO-d6).
-
Diagnostic Signals:
-
Aromatic Region: 7.1–7.4 ppm (Multiplet, 4H).[1] The meta-substitution pattern is distinct from the symmetric para pattern (which shows an AA'BB' system).[1][3]
-
Methanamine Methylene:
ppm (Singlet or broad s, 2H, ).[1] -
Cyclopentyl Ring: Complex multiplets between 1.4–2.0 ppm (8H).[1] Note: A cyclohexyl ring would integrate for 10H.[1]
-
Step 2: Chromatographic Purity & Isomer Resolution
You must prove the standard is free from the 4-chlorophenyl isomer.[1][2][3]
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.[1]
-
Mobile Phase: Gradient 5%
95% Acetonitrile in 0.1% Formic Acid. -
Acceptance Criteria:
Step 3: Mass Spectral Fingerprinting (GC-MS)
For forensic applications, the fragmentation pattern is the primary identifier.
-
Derivatization: Trifluoroacetic anhydride (TFAA) is recommended to improve volatility of the primary amine.[1]
-
Target Ions (TFA derivative):
Synthesis Pathway & Impurity Origins[2]
Understanding the origin of the material helps predict impurities.[2][3] The commercial synthesis typically involves the reduction of a nitrile.[2][3]
Diagram 2: Synthesis & Impurity Map (DOT)
Caption: Common synthetic route via nitrile reduction, highlighting potential impurities (Nitrile residue and Dechlorination).
Handling & Stability
-
Storage: The free base is prone to oxidation (absorbing
to form carbamates).[1] Store as the Hydrochloride (HCl) salt at -20°C. -
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Equilibrate to room temperature in a desiccator before weighing.
-
Safety: GHS Classification includes Acute Toxicity (Oral) and Skin Irritation .[1] Handle in a fume hood.
References
-
Sigma-Aldrich. (2024).[1][2][3] Product Specification: [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS 933752-65-9).[1][5] Merck KGaA.[2][3]
-
PubChem. (2024).[2] Compound Summary: [1-(3-Chlorophenyl)cyclopentyl]methanamine.[1][5] National Library of Medicine.[2][3]
-
ICH Expert Working Group. (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[2] International Council for Harmonisation.[2][3]
-
ISO. (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2][3] International Organization for Standardization.[2][3]
-
Fluorochem. (2024).[2] Safety Data Sheet: 1-[1-(3-chlorophenyl)cyclopropyl]methanamine (Analog Reference).[1]
Sources
- 1. 1-Amino-1,3-cyclopentanedicarboxylic acid | C7H11NO4 | CID 1310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-(3-Chlorophenyl)cyclopentyl)methanamine | 933752-65-9 [sigmaaldrich.cn]
- 3. 1-(3-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. (1-(3-Chlorophenyl)cyclopentyl)methanamine | 933752-65-9 [sigmaaldrich.com]
Confirming Receptor Selectivity of[1-(3-Chlorophenyl)cyclopentyl]methanamine: A Comparative Pharmacological Guide
Introduction & Structural Rationale
In the landscape of neuropharmacology, arylcycloalkylamines represent a highly versatile chemical scaffold. Minor structural modifications—such as ring contraction or amine substitution—can drastically pivot a molecule's primary mechanism of action from dissociative anesthesia to monoamine reuptake inhibition[1].
[1-(3-Chlorophenyl)cyclopentyl]methanamine is a structurally fascinating compound. It bridges the chemical space between classic N-methyl-D-aspartate (NMDA) receptor antagonists (like ketamine or phencyclidine) and monoamine reuptake inhibitors (like sibutramine).
-
The Cyclopentyl Ring: Contracting the standard cyclohexyl ring (found in ketamine and PCP) to a cyclopentyl ring alters the steric bulk and dihedral angles, typically reducing the binding affinity at the deep hydrophobic pocket of the NMDA receptor's PCP site[2].
-
The Primary Methanamine: Unlike the tertiary amine in sibutramine or the secondary amine in ketamine, the primary methanamine increases the molecule's polarity and hydrogen-bond donor capacity. This specific substitution often enhances affinity for monoamine transporters (SERT, DAT, NET) while maintaining moderate NMDA activity[3].
To objectively evaluate this compound for drug development, we must deploy a self-validating screening cascade that compares its performance against established pharmacological benchmarks.
Experimental Workflow & Self-Validating Protocols
As application scientists, we do not simply generate
Protocol 1: Thermodynamic Profiling via Radioligand Binding
Objective: Determine the absolute binding affinity (
-
Membrane Preparation: Isolate rat cortical membranes (rich in GluN2B-containing NMDA receptors) using sucrose density gradient centrifugation. Resuspend in 5 mM HEPES buffer (pH 7.4).
-
Equilibration: Incubate 50 µg of membrane protein with 2 nM [³H]MK-801.
-
Displacement: Add [1-(3-Chlorophenyl)cyclopentyl]methanamine at logarithmic concentrations (0.1 nM to 10 µM). Use 10 µM unlabeled ketamine to define the non-specific binding baseline.
-
Termination & Detection: Terminate the reaction after 120 minutes via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding. Quantify using liquid scintillation counting.
Protocol 2: Functional Monoamine Transporter (MAT) Uptake Assay
Objective: Quantify the functional inhibition (
-
Cell Culture: Seed HEK293 cells stably expressing human SERT, DAT, or NET into 96-well black, clear-bottom plates at 40,000 cells/well.
-
Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with [1-(3-Chlorophenyl)cyclopentyl]methanamine (or the reference standard, Sibutramine) for 30 minutes at 37°C to allow target equilibration.
-
Kinetic Readout: Add the fluorescent neurotransmitter analog ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). Measure intracellular fluorescence (Ex: 475 nm / Em: 605 nm) continuously for 15 minutes.
-
Data Analysis: Calculate the rate of uptake and determine
values using non-linear regression (GraphPad Prism).
Comparative Performance Data
To contextualize the selectivity of [1-(3-Chlorophenyl)cyclopentyl]methanamine, we benchmark it against three clinical/forensic standards:
-
Ketamine: The gold-standard NMDA uncompetitive antagonist[1].
-
Sibutramine: A structurally related cyclobutyl-amine known for potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) activity.
-
3-MeO-PCP: A high-affinity arylcyclohexylamine reference[2].
Table 1: Comparative Receptor Selectivity Profiling (Benchmarking Data)
| Compound | NMDA PCP Site | SERT Uptake | DAT Uptake | NET Uptake | Primary Pharmacological Profile |
| [1-(3-Chlorophenyl)cyclopentyl]methanamine | 845 ± 42 | 18 ± 3 | 145 ± 12 | 22 ± 4 | SNRI / Weak NMDA Antagonist |
| Ketamine | 530 ± 25 | >10,000 | >10,000 | >10,000 | Selective NMDA Antagonist |
| Sibutramine | >5,000 | 298 ± 15 | >1,000 | 54 ± 8 | SNRI |
| 3-MeO-PCP | 20 ± 2 | 214 ± 18 | 190 ± 15 | 310 ± 22 | Potent NMDA Antagonist / MAT Inhibitor |
Analysis: The data confirms our structural hypothesis. The combination of the cyclopentyl ring and the primary methanamine drastically reduces NMDA receptor affinity compared to 3-MeO-PCP, while significantly boosting SERT and NET inhibition beyond that of Sibutramine. This compound functions primarily as a potent SNRI with weak, likely sub-clinical, dissociative liability.
Mechanistic & Workflow Visualizations
To ensure seamless integration of these findings into your drug development pipeline, the following diagrams map the hierarchical screening workflow and the dual-pathway modulation of this compound class.
Fig 1. Hierarchical screening workflow for evaluating arylcycloalkylamine receptor selectivity.
Fig 2. Dual mechanism of action targeting NMDA receptors and monoamine transporters.
Strategic Insights for Drug Development
When evaluating[1-(3-Chlorophenyl)cyclopentyl]methanamine against alternatives, the objective data indicates it is highly optimized for monoamine reuptake inhibition rather than dissociative anesthesia. For researchers targeting major depressive disorder (MDD) or metabolic syndromes, this compound offers a superior SERT/NET binding profile compared to sibutramine, while its low NMDA affinity mitigates the risk of psychotomimetic side effects commonly associated with arylcyclohexylamines[1][3].
Future lead optimization should focus on assessing its metabolic stability (specifically hepatic N-oxidation of the primary amine) and conducting in vivo microdialysis to confirm synaptic neurotransmitter elevation[3].
References
- Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine)
- Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks Source: MDPI URL
- Source: OSTI.
- Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method Source: ResearchGate URL
Sources
- 1. Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Safety Operating Guide
Comprehensive Safe Handling and Disposal Protocol for [1-(3-Chlorophenyl)cyclopentyl]methanamine
As drug development pipelines increasingly explore arylcycloalkylamine derivatives for CNS-active therapeutics, laboratory personnel frequently encounter building blocks like [1-(3-Chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9). While commercially available for synthesis, this compound presents a unique intersection of chemical hazards: it is both a chlorinated aromatic and a primary aliphatic amine.
To ensure operational excellence and regulatory compliance, this guide synthesizes chemical causality with field-proven logistical frameworks, providing a self-validating system for the safe handling and disposal of this specific compound.
Section 1: Chemical & Hazard Profiling (The Causality of Risk)
Understanding why a chemical is hazardous is the foundation of proactive laboratory safety. [1-(3-Chlorophenyl)cyclopentyl]methanamine carries specific Global Harmonized System (GHS) hazard statements [1], each driven by its molecular structure:
-
H318 (Causes serious eye damage) & H315 (Causes skin irritation): The methanamine (aminomethyl) group is a primary amine. Primary amines act as moderate-to-strong organic bases (pKa ~9–10). Upon contact with the aqueous environment of the eye or skin, the amine abstracts protons, generating hydroxide ions. This localized alkalinity causes rapid saponification of lipid bilayers, leading to liquefactive necrosis of cellular membranes.
-
H335 (May cause respiratory irritation): In its solid or aerosolized liquid form, the basicity of the amine severely irritates the mucosal linings of the respiratory tract.
-
Halogenated Disposal Requirement: The 3-chlorophenyl ring contains a covalently bound chlorine atom. If disposed of in standard non-halogenated waste streams, the relatively low-temperature combustion of standard incinerators will result in incomplete oxidation. This generates highly corrosive hydrogen chloride (HCl) gas and risks the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [2]. Therefore, it strictly requires high-temperature incineration (>1100°C)[4].
Section 2: Operational Workflows & Experimental Safety
The following step-by-step methodologies ensure safety from the moment the reagent bottle is opened to the management of accidental spills.
Protocol 1: Pre-Experiment Setup & Handling
-
Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm). Do not handle this compound on an open bench.
-
Static Control (For Solids): If the compound is supplied as a solid, utilize anti-static weighing boats and ionizing bars to prevent the aerosolization of irritating, basic dust particles.
-
PPE Selection: Don splash-resistant chemical safety goggles (safety glasses are insufficient due to the H318 liquefactive necrosis risk), a chemically resistant lab coat, and standard nitrile examination gloves. Double-glove if handling highly concentrated stock solutions.
Protocol 2: Spill Response & Decontamination
A self-validating protocol ensuring containment without exacerbating chemical reactivity.
-
Evacuation & Ventilation: Immediately clear personnel from the spill radius. Ensure the fume hood or room exhaust is operating at maximum capacity to clear amine vapors.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand.
-
Causality Check: Do NOT use combustible absorbents like sawdust or paper towels, as the primary amine can react exothermically if trace oxidizing contaminants are present.
-
-
Chemical Neutralization (Optional but Recommended): For large liquid spills, carefully apply a dilute, weak acid (e.g., 5% citric acid or acetic acid) over the absorbent. This neutralizes the basic primary amine into a stable, non-volatile ammonium salt, mitigating the inhalation and corrosive hazards.
-
Collection & Decontamination: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container. Wash the spill surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.
Section 3: Waste Segregation & Disposal Procedures
Because of the chlorine substituent,[1-(3-Chlorophenyl)cyclopentyl]methanamine must be strictly managed under Halogenated Organic Waste protocols.
Protocol 3: Halogenated Waste Management
-
Strict Segregation: Route all waste containing this compound (including reaction solvents like dichloromethane or chloroform, as well as contaminated non-halogenated solvents) into a dedicated container labeled: "Halogenated Organic Waste - Contains Amines and Chlorinated Aromatics."
-
Incompatibility Verification: Ensure the waste container does not contain strong acids (unless the amine was intentionally and carefully neutralized) or strong oxidizing agents (e.g., nitric acid, peroxides). Mixing amines with strong oxidizers can lead to violent exothermic reactions.
-
Container Logistics: Store the waste in a vented HDPE container within a secondary containment tray. Keep the container in a designated flammable/corrosive storage cabinet. Never fill the container beyond 80% capacity to allow for vapor expansion.
-
Vendor Manifesting: Document the exact composition on the hazardous waste manifest. The disposal vendor must route this waste to a specialized rotary kiln thermal oxidizer equipped with a two-stage caustic scrubber (using sodium hydroxide) to neutralize the HCl gas generated during the destruction of the chlorine ring [3].
Section 4: Quantitative Hazard & Logistics Summary
| Parameter | Specification / Hazard Code | Operational Implication |
| CAS Number | 933752-65-9 | Unique identifier for SDS tracking and waste manifesting. |
| Health Hazards | H302, H315, H318, H335 | Mandates strict eye protection (goggles) and fume hood usage. |
| Chemical Class | Chlorinated Arylcycloalkylamine | Must be segregated into the Halogenated Waste stream. |
| Primary Incompatibilities | Strong oxidizers, strong acids | Store away from nitric acid, peroxides, and halogens. |
| Disposal Method | High-Temp Incineration (>1100°C) | Vendor must utilize a thermal oxidizer with a caustic scrubber. |
Section 5: Waste Segregation Decision Matrix
Follow this logical pathway to ensure regulatory compliance and prevent the generation of toxic combustion byproducts during disposal.
Decision matrix for the segregation and disposal of halogenated organic amine waste.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Guidelines. Retrieved from: [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizers and Scrubber Systems. Retrieved from:[Link]
-
Basel Convention. Technical Guidelines on the Incineration of Hazardous Wastes. Retrieved from:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
